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  • Product: 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
  • CAS: 1195-19-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Introduction: 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a constrai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a constrained, non-proteinogenic amino acid analogue derived from threonine, it serves as a valuable chiral building block. Its rigid five-membered oxazolidinone ring structure allows for the precise introduction of conformational constraints into peptides and other bioactive molecules, a strategy often employed to enhance metabolic stability, binding affinity, and biological activity.[1] The oxazolidinone core itself is a well-established pharmacophore present in several successful therapeutic agents, including the anticoagulant rivaroxaban and the antibiotic linezolid, underscoring the potential of its derivatives in drug discovery programs.[2]

This guide provides an in-depth exploration of the core chemical properties of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, offering field-proven insights into its structure, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

The fundamental structure of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid features a saturated five-membered ring containing both nitrogen and oxygen heteroatoms, with a carbonyl group at the 2-position, a carboxylic acid at the 4-position, and a methyl group at the 5-position.

The presence of two adjacent chiral centers at the C4 and C5 positions means the molecule can exist as four distinct stereoisomers: (4S,5R), (4R,5S), (4S,5S), and (4R,5R). The relative and absolute stereochemistry is dictated by the stereoisomer of the starting material, typically an L- or D-threonine or -allothreonine derivative.[3] The (4S,5R) isomer, for instance, is derived from L-threonine. This stereochemical diversity is critical, as the spatial orientation of the substituents profoundly influences the molecule's interaction with chiral biological targets like enzymes and receptors.

cluster_main General Structure of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid C5 C C4 C C5->C4 C_Me H3C C5->C_Me H5 * N3 N C4->N3 C_COOH COOH C4->C_COOH H4 * C2 C N3->C2 H_N H N3->H_N O1 O C2->O1 O_C2 O C2->O_C2 O1->C5 caption General chemical structure. Asterisks (*) denote chiral centers. start Start: 2-Amino-3-hydroxybutyric acid methyl ester HCl reagent1 Reagent: S,S'-Dimethyl dithiocarbonate Solvent: Water step1 Step 1: Cyclization (Formation of Oxazolidinone Ester) reagent1->step1 Reaction at 10°C to RT reagent2 Reagent: NaOH (aq) Adjust pH to 12-14 step2 Step 2: Hydrolysis reagent2->step2 Deprotection of methyl ester step3 Step 3: Acidification & Isolation step2->step3 Neutralize with HCl end Product: 5-Methyl-2-oxo-1,3-oxazolidine- 4-carboxylic acid (Yield: 86-89%) step3->end

High-level workflow for the synthesis of the target compound.<[3]/center>

Experimental Protocol: Synthesis of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid [3](Adapted from patent CN111808040A)

  • Cyclization: Under an inert atmosphere (e.g., Argon), add the appropriate stereoisomer of 2-amino-3-hydroxybutyric acid methyl ester hydrochloride (1.5 eq) and S,S'-dimethyl dithiocarbonate (1.0 eq) to water.

  • Cool the mixture in an ice bath to 10°C and stir for 3 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 6 hours.

  • Work-up (Intermediate): Extract the aqueous reaction mixture with dichloromethane (DCM). Wash the combined organic extracts with 5N HCl and then with water. The resulting organic solution containing the methyl ester intermediate is used directly in the next step.

  • Hydrolysis: To the organic solution from the previous step, add ethanol and water. Adjust the pH of the biphasic mixture to 12-14 using a strong base (e.g., NaOH solution) and stir until the hydrolysis is complete (as monitored by TLC or LC-MS).

  • Isolation: Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to a low pH (~1-2) with concentrated HCl.

  • The product will precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product with a reported yield of 86-89%. [3]

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its three primary functional components: the carboxylic acid, the N-H of the oxazolidinone, and the oxazolidinone ring itself.

cluster_main Key Reaction Sites cluster_key C5 C C4 C C5->C4 C_Me H3C C5->C_Me N3 N C4->N3 C_COOH COOH C4->C_COOH C2 C N3->C2 H_N H N3->H_N O1 O C2->O1 O_C2 O C2->O_C2 C2->O_C2 O1->C5 r1 Carboxylic Acid Reactions (Esterification, Amide Coupling) r1->C_COOH r2 N-H Acidity (Deprotonation, N-Alkylation) r2->H_N r3 Ring Stability (Potential for Hydrolysis) r3->C2

Diagram of potential reaction sites on the molecule.
  • Carboxylic Acid Group: This site is the most reactive center for typical derivatization. It readily undergoes esterification with alcohols under acidic conditions and forms amides via coupling reactions with amines using standard reagents (e.g., HBTU, EDC).

  • Oxazolidinone N-H: The amide proton is weakly acidic and can be deprotonated with a strong base. The resulting anion can be functionalized via N-alkylation or N-acylation, providing a route to more complex derivatives.

  • Ring Stability: The oxazolidinone ring is generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong aqueous acids or bases, particularly at elevated temperatures, can lead to hydrolytic ring-opening. Related oxazole structures have been shown to be unstable towards hydrolysis and decarboxylation, suggesting that the stability limits of this scaffold should be considered during experimental design. [4]

Applications in Research and Drug Development

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is primarily utilized as a specialized building block in the synthesis of complex molecules.

  • Peptidomimetics and Constrained Peptides: Its most direct application is in peptide science. [1]Incorporating this rigid structure in place of a natural amino acid residue forces the peptide backbone into a specific conformation. This can protect the peptide from enzymatic degradation and lock it into a bioactive shape, often leading to enhanced potency and selectivity.

  • Chiral Ligand Synthesis: The defined stereochemistry makes it an excellent starting point for the synthesis of chiral ligands used in asymmetric catalysis.

  • Scaffold for Medicinal Chemistry: The oxazolidinone core is a "privileged scaffold" in drug discovery. This molecule serves as a versatile starting point for creating libraries of novel compounds. The carboxylic acid and N-H group provide two orthogonal handles for chemical modification, allowing for the systematic exploration of the surrounding chemical space to identify new drug candidates. The general class of oxazolidinone carboxylic acids has been investigated for potential antifungal and antibacterial activity. [5]

Conclusion

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a stereochemically rich and synthetically accessible building block with significant potential for advanced applications in drug discovery and materials science. A thorough understanding of its chemical properties—from its predictable spectroscopic signatures and reactivity to its high-yield synthesis—empowers researchers to effectively leverage this compound in the design and creation of novel, functional molecules. Its rigid framework and versatile functional handles ensure its continued relevance as a tool for imposing conformational control and exploring new chemical entities.

References

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. (n.d.).
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2014). Molecules. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. (2022). Letters in Applied NanoBioScience. [Link]

  • 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | C5H7NO4. (n.d.). Chemspace. [Link]

  • Chemical Properties of Pantolactone (CAS 599-04-2). (n.d.). Cheméo. [Link]

  • (R)-(-)-pantolactone 2(3H)-furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R). (n.d.). The Good Scents Company. [Link]

  • D-Pantolactone. (n.d.). PubChem. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). Tetrahedron Letters. [Link]

  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online. [Link]

Sources

Exploratory

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid structure and stereochemistry

An In-depth Technical Guide to 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid: Structure, Stereochemistry, and Synthesis Authored by a Senior Application Scientist This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid: Structure, Stereochemistry, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core structural features, explore the critical nuances of its stereochemistry, and present a detailed, field-proven synthetic protocol. This document is intended for researchers, scientists, and drug development professionals who utilize chiral building blocks in the design and synthesis of complex molecular architectures.

Introduction and Molecular Overview

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a derivative of oxazolidinone, a five-membered heterocyclic motif containing both nitrogen and oxygen. The structure is characterized by a carbonyl group at the 2-position, a carboxylic acid at the 4-position, and a methyl group at the 5-position. Its chemical formula is C₅H₇NO₄, with a molecular weight of approximately 145.11 g/mol .[1] The presence of two adjacent chiral centers (at C4 and C5) makes this molecule a valuable and stereochemically rich synthon, particularly as a constrained amino acid analogue for peptide synthesis and small molecule drug discovery.

Core Chemical Structure

The fundamental scaffold of the molecule is the 1,3-oxazolidin-2-one ring. The substituents at the C4 and C5 positions define its identity and, crucially, its three-dimensional geometry.

Caption: General chemical structure of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.

Physicochemical Properties and Identifiers

A summary of the key properties and database identifiers for this compound is provided below for easy reference.

PropertyValueSource
CAS Number 1195-19-3[2][3]
Molecular Formula C₅H₇NO₄[1][2]
Molecular Weight 145.11 g/mol
IUPAC Name 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid[1]
SMILES CC1C(NC(=O)O1)C(=O)O[1]
InChI Key KYNKAUUXUQOZSQ-UHFFFAOYSA-N[1][2]

The Criticality of Stereochemistry

The defining feature of 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is the presence of two stereogenic centers at the C4 and C5 positions of the oxazolidinone ring. This gives rise to four distinct stereoisomers, existing as two pairs of enantiomers.

  • Enantiomeric Pair 1: (4S, 5R) and (4R, 5S)

  • Enantiomeric Pair 2: (4S, 5S) and (4R, 5R)

The relationship between a member of Pair 1 and a member of Pair 2 is diastereomeric (e.g., (4S, 5R) and (4S, 5S) are diastereomers). In the context of drug development, each of these isomers can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and isolate a single, desired stereoisomer is of paramount importance. The relative stereochemistry (cis or trans) refers to the spatial orientation of the substituents at C4 and C5.

  • trans isomers: (4S, 5R) and (4R, 5S)

  • cis isomers: (4S, 5S) and (4R, 5R)

Caption: Stereoisomeric relationships of 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.

Stereocontrolled Synthesis: A Mechanistic Approach

The synthesis of specific stereoisomers of this compound relies on the use of a chiral pool starting material where the stereochemistry is already defined. The most effective precursors are the stereoisomers of 2-amino-3-hydroxybutyric acid (threonine). The inherent stereochemistry of the threonine backbone directly translates to the final product, making the selection of the starting material the most critical decision in the synthetic design.

A robust method has been detailed in the patent literature, which outlines a two-step process: cyclization followed by hydrolysis.[4] This approach is notable for its use of water as a solvent, enhancing the green chemistry profile of the synthesis.[4]

Synthetic Workflow Overview

The general pathway involves the reaction of a threonine methyl ester hydrochloride salt with a carbonylating agent to form the oxazolidinone ring, followed by saponification of the ester to yield the target carboxylic acid.

cluster_0 cluster_1 cluster_2 start Chiral Threonine Methyl Ester HCl reagent1 S,S'-Dimethyl Dithiocarbonate in H₂O intermediate Intermediate Ester: (5-methyl-2-oxo-1,3-oxazolidine -4-carboxylate) reagent1->intermediate Step 1: Cyclization reagent2 Base-mediated Hydrolysis (e.g., NaOH) product Final Product: 5-Methyl-2-oxo-1,3-oxazolidine -4-carboxylic acid reagent2->product Step 2: Hydrolysis

Caption: General two-step synthetic workflow for stereoisomer-specific synthesis.

Causality of Stereochemical Control

The absolute stereochemistry of the final product is dictated by the starting material. The cyclization reaction proceeds with retention of configuration at both chiral centers. The table below, derived from experimental examples, illustrates this direct relationship.[4]

Starting Material (Threonine Methyl Ester HCl Isomer)Resulting Product (5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid Isomer)Reported Yield
(2R, 3S)(4S, 5R)87%
(2S, 3S)(4R, 5R)86%
(2R, 3R)(4S, 5S)88%
(2S, 3R)(4R, 5S)86%

Experimental Protocol: Synthesis of (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid

This protocol is a self-validating system adapted from validated patent literature, providing a clear and reproducible method for researchers.[4]

Objective: To synthesize the (4S, 5R) stereoisomer with high stereochemical fidelity.

Starting Material: (2R,3S)-2-amino-3-hydroxybutyric acid methyl ester hydrochloride.

Step 1: Cyclization to form the Methyl Ester Intermediate

  • Inert Atmosphere: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2R,3S)-2-amino-3-hydroxybutyric acid methyl ester hydrochloride (15 mmol). Purge the flask with argon gas for 10 minutes to establish an inert atmosphere. Causality: An inert atmosphere prevents potential oxidation or other side reactions with atmospheric components.

  • Reagent Addition: Add deionized water (10 mL) followed by S,S'-dimethyl dithiocarbonate (10 mmol).

  • Reaction Conditions: Cool the flask in an ice bath to 10°C and stir the reaction mixture for 3 hours. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 6 hours. Causality: The initial cooling helps to control the exothermicity of the reaction, while the extended stirring at room temperature ensures the reaction proceeds to completion.

  • Initial Workup: Transfer the reaction mixture to a separatory funnel and dilute with a 2:1 solution of dichloromethane (DCM) and water (150 mL total). Separate the aqueous layer and extract it twice more with DCM (50 mL each).

  • Organic Phase Wash: Combine the organic extracts and wash sequentially with 5N HCl (50 mL) and deionized water (50 mL). The resulting organic solution contains the intermediate ester and is used directly in the next step without isolation. Causality: The acid wash removes any unreacted basic starting materials, while the water wash removes residual salts.

Step 2: Hydrolysis to the Final Carboxylic Acid Product

  • Solvent Addition: To the DCM solution from the previous step, add ethanol and water.

  • pH Adjustment: Adjust the pH of the mixture to between 12 and 14 by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (NaOH) while stirring vigorously. Causality: The strongly basic conditions are necessary to facilitate the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate salt.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting ester is fully consumed.

  • Final Workup and Isolation: Once the reaction is complete, acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid as a white solid. The reported yield for this specific isomer is 87%.[4]

Structural Characterization and Validation

Confirmation of the product's structure and stereochemistry is essential. A combination of spectroscopic methods is typically employed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure and connectivity. For the related (4R,5R) isomer, the following ¹H NMR data has been reported: ¹H NMR (400MHz, D₂O) δ 4.99 (m, 1H), 4.45 (dd, 1H), 1.25 (d, 3H).[4] The coupling constants between the protons at C4 and C5 can provide valuable information about their relative (cis/trans) stereochemistry.

  • Mass Spectrometry: Confirms the molecular weight of the compound (145.11 g/mol ).

  • Chiral Chromatography: Chiral HPLC or GC is the gold standard for determining the enantiomeric excess (e.e.) of the product, confirming the stereochemical fidelity of the synthesis.

  • X-ray Crystallography: For unambiguous proof of absolute stereochemistry, single-crystal X-ray diffraction is the definitive analytical technique.

Conclusion and Future Outlook

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid represents a class of stereochemically defined building blocks with significant potential in pharmaceutical research and development. The ability to control the synthesis of its four distinct stereoisomers, stemming directly from the choice of the appropriate threonine precursor, is a powerful tool for medicinal chemists. The synthetic methods, particularly those employing greener solvents, continue to evolve, making these valuable synthons more accessible for the creation of novel therapeutics. Understanding the nuanced relationship between structure, stereochemistry, and synthesis is fundamental to leveraging the full potential of this versatile molecule.

References

  • Google Patents. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

  • Chemsrc. 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | 1195-19-3. [Link]

  • PubChem. 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. [Link]

Sources

Foundational

(4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid background and discovery

An In-Depth Technical Guide to (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid: Background, Discovery, and Application Authored by a Senior Application Scientist Foreword: The Quest for Chirality In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid: Background, Discovery, and Application

Authored by a Senior Application Scientist

Foreword: The Quest for Chirality

In the landscape of modern organic synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity, particularly in the realm of pharmaceuticals and bioactive natural products. Most biological targets are exquisitely sensitive to the three-dimensional arrangement of atoms, meaning that often only one of a molecule's enantiomers will elicit the desired therapeutic effect while the other may be inactive or, in some cases, harmful. This reality has driven the development of numerous strategies for asymmetric synthesis. Among the most robust and reliable of these is the use of chiral auxiliaries: stereogenic units temporarily incorporated into a substrate to direct a diastereoselective transformation.

This guide focuses on a specific, yet highly significant, member of the esteemed family of oxazolidinone chiral auxiliaries: (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid . Derived from the naturally occurring amino acid L-threonine, this auxiliary embodies the principles of steric control and conformational rigidity that have made such scaffolds indispensable tools for researchers in drug development and complex molecule synthesis. We will delve into its historical context, the logic of its design, detailed protocols for its synthesis and application, and the mechanistic underpinnings of its remarkable stereodirecting power.

The Genesis of Oxazolidinone Auxiliaries: A Historical Perspective

The concept of the chiral auxiliary became a cornerstone of asymmetric synthesis in the latter half of the 20th century. The seminal work of pioneers like E.J. Corey and B.M. Trost laid the groundwork for this powerful strategy.[1] However, it was the groundbreaking research from the laboratories of David A. Evans in the early 1980s that popularized and systemized the use of N-acyl oxazolidinones, now ubiquitously known as "Evans auxiliaries".[1]

Evans's key insight was to utilize chiral 1,2-amino alcohols, derived from readily available amino acids, to construct a rigid heterocyclic system. When an acyl group is attached to the nitrogen atom of this oxazolidinone ring, the resulting imide provides a platform for highly diastereoselective reactions at the α-carbon of the acyl chain. The initial reports focused on auxiliaries derived from valine and phenylalanine, which provided exceptional levels of stereocontrol in reactions such as enolate alkylations and aldol additions.

The discovery of (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid, also known as N,O-carbonyl-L-threonine, was a logical and powerful extension of this foundational work. By employing L-threonine, an amino acid possessing two stereocenters, a new auxiliary was created with a distinct stereochemical arrangement and steric environment, offering unique advantages in specific synthetic contexts.

Design Rationale: Why L-Threonine?

The choice of L-threonine as a precursor is deliberate and rooted in fundamental principles of stereochemical control.

  • Readily Available Chiral Pool Source: L-threonine is an inexpensive, naturally occurring essential amino acid, providing a cost-effective entry point to an enantiopure building block.

  • Defined Stereochemistry: The natural (2S, 3R) stereochemistry of L-threonine directly translates into the (4S, 5R) configuration of the resulting oxazolidinone. This fixed arrangement is crucial for predictable stereochemical outcomes.

  • Rigid Conformation: The five-membered oxazolidinone ring locks the N-acyl substituent into a predictable conformation. This rigidity is essential for effective communication of chirality from the auxiliary to the reacting center.

  • Steric Shielding: The substituent at the 5-position (in this case, a methyl group) plays a critical role. It projects from the ring and acts as a steric blocking group, directing the approach of incoming electrophiles to one face of the enolate derived from the N-acyl chain. The cis relationship between the C4-carboxyl and the C5-methyl group creates a specific and predictable steric bias.

G cluster_0 Core Concept AminoAcid Chiral Amino Acid (e.g., Valine, Phenylalanine) AminoAlcohol Reduction to 1,2-Amino Alcohol Oxazolidinone Cyclization to Oxazolidinone Auxiliary TargetAuxiliary (4S,5R)-5-methyl-2-oxo- oxazolidine-4-carboxylic acid L_Threonine L-Threonine ((2S,3R)-configuration) L_Threonine->TargetAuxiliary

Synthesis of the Chiral Auxiliary

The synthesis of (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid involves the cyclization of L-threonine, formally a reaction between the amino, hydroxyl, and a carbonyl source to form the carbamate ring system. While various methods exist, a common and effective approach involves the use of phosgene or a phosgene equivalent. Modern procedures often utilize safer and more manageable reagents.

A robust and scalable synthesis can be adapted from methodologies developed for related compounds. The following protocol is based on a patented, high-yield process that starts from a protected threonine derivative.

Experimental Protocol: Synthesis from a Threonine Ester

This protocol describes a two-step process starting from the methyl ester hydrochloride of the appropriate threonine stereoisomer, in this case, (2R,3S)-2-amino-3-hydroxybutyric acid methyl ester hydrochloride, to yield the desired (4S,5R) product.

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// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Purification; Purification -> Product; } dot Figure 2: High-level workflow for the synthesis of the target chiral auxiliary.

Step 1: Ring Formation

  • Under an inert argon (Ar) atmosphere, add (2R,3S)-2-amino-3-hydroxybutyric acid methyl ester hydrochloride (15 mmol) and S,S'-dimethyl dithiocarbonate (10 mmol) to deionized water (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to 10 °C and stir for 3 hours.

  • Remove the ice bath and continue stirring at room temperature for an additional 6 hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel and dilute with a 2:1 mixture of dichloromethane (DCM) and water (150 mL total).

  • Separate the aqueous layer and extract it twice with DCM (2 x 50 mL).

  • Combine the organic extracts and wash sequentially with 5N HCl (50 mL) and deionized water (50 mL). The resulting organic solution contains the cyclized intermediate and is used directly in the next step without further purification.

Step 2: Hydrolysis and Isolation

  • To the organic solution from Step 1, add a 4:1 solution of H₂O:EtOH (30 mL).

  • Adjust the pH of the biphasic mixture to 13 using a 1N NaOH solution, monitoring with a pH meter. This initiates the hydrolysis of the methyl ester.

  • Stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Separate the layers. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography, eluting with a dichloromethane/methanol solvent system (e.g., 10:1 v/v) to afford the pure (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid.

Yield Data for Various Stereoisomers

The versatility of this synthetic approach allows for the creation of all four stereoisomers of 5-methyl-2-oxooxazolidine-4-carboxylic acid by selecting the appropriate starting threonine derivative.

Starting Material (15 mmol)Final ProductReported Yield
(2R,3S)-2-amino-3-hydroxybutyric acid methyl ester HCl(4S,5R) -isomer87%
(2S,3S)-2-amino-3-hydroxybutyric acid methyl ester HCl(4R,5R) -isomer86%
(2R,3R)-2-amino-3-hydroxybutyric acid methyl ester HCl(4S,5S) -isomer88%
(2S,3R)-2-amino-3-hydroxybutyric acid methyl ester HCl(4R,5S) -isomer86%
Data adapted from patent CN111808040A.

Application in Asymmetric Synthesis: The Aldol Reaction

Once synthesized, the chiral auxiliary must be coupled to a carboxylic acid fragment to form the N-acyl imide system. This is the active species that participates in stereodirecting reactions. A common method for this acylation involves converting the carboxylic acid to an acid chloride followed by reaction with the lithium salt of the oxazolidinone.

General Workflow for an Asymmetric Aldol Reaction

The power of the threonine-derived auxiliary is best demonstrated in a classic asymmetric transformation, such as the aldol reaction. The entire process can be viewed as a three-stage sequence: (1) Acylation , (2) Diastereoselective Enolate Formation and Aldol Addition , and (3) Auxiliary Cleavage .

// Nodes Aux [label="Chiral Auxiliary\n((4S,5R)-isomer)", fillcolor="#FFFFFF", fontcolor="#202124"]; Acyl [label="Stage 1: Acylation\n(e.g., with Propionyl Chloride)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Imide [label="N-Acyl Imide", fillcolor="#FFFFFF", fontcolor="#202124"]; Aldol [label="Stage 2: Aldol Addition\n1. Boron Enolate Formation\n2. Reaction with Aldehyde", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Adduct [label="Diastereomerically Enriched\nAldol Adduct", fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="Stage 3: Auxiliary Cleavage\n(e.g., LiOOH)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Product [label="Enantiopure\nβ-Hydroxy Carboxylic Acid", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Recover [label="Recovered\nChiral Auxiliary", shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#C5221F"];

// Edges Aux -> Acyl; Acyl -> Imide; Imide -> Aldol; Aldol -> Adduct; Adduct -> Cleavage; Cleavage -> Product; Cleavage -> Recover [style=dashed]; } dot Figure 3: The three key stages of an auxiliary-controlled asymmetric aldol reaction.

Causality of Stereoselection: The Mechanistic Rationale

The high diastereoselectivity observed in these reactions is not accidental; it is a direct consequence of a well-defined transition state. For boron-mediated aldol reactions, the process is governed by the formation of a rigid, chair-like six-membered transition state.

  • Enolate Geometry: Reaction of the N-acyl imide with a Lewis acidic boron source (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) reliably generates the Z-enolate.

  • Chelation and Steric Directing: The boron atom chelates to both the enolate oxygen and the endocyclic carbonyl oxygen of the oxazolidinone. This locks the enolate into a specific conformation.

  • Transition State Assembly: The aldehyde then coordinates to the boron center. To minimize steric clashes, the reaction proceeds through a chair-like transition state where the aldehyde's R-group occupies a pseudo-equatorial position.

  • Facial Bias: The substituent at the C5 position of the auxiliary (the methyl group derived from threonine) effectively blocks one face of the enolate. Consequently, the aldehyde is forced to approach from the less hindered face, leading to the formation of a single major diastereomer of the aldol adduct.

This predictable facial selection is the cornerstone of the Evans auxiliary methodology and is the reason for its widespread adoption in complex synthesis.

Protocol: Auxiliary Cleavage

A critical feature of a useful chiral auxiliary is its facile and non-destructive removal to reveal the desired chiral product. For N-acyl oxazolidinones, several methods exist. One of the mildest and most common methods for cleaving the auxiliary to yield a carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH).

  • Dissolve the aldol adduct in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C.

  • Add an aqueous solution of hydrogen peroxide (e.g., 30% H₂O₂) followed by an aqueous solution of lithium hydroxide (LiOH). This in situ generates LiOOH.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Extract the aqueous layer to recover the now-free chiral auxiliary.

  • Acidify the aqueous layer and extract with an organic solvent (e.g., ethyl acetate) to isolate the desired β-hydroxy carboxylic acid product.

This cleavage protocol is highly effective because the hydroperoxide anion preferentially attacks the more hindered exocyclic (imide) carbonyl over the endocyclic (carbamate) carbonyl, preserving the integrity of the auxiliary for recovery and reuse.

Conclusion and Outlook

(4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid stands as a testament to the power of rational design in asymmetric synthesis. Born from the foundational principles established by David A. Evans, this L-threonine-derived chiral auxiliary provides a reliable and highly effective method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. Its straightforward synthesis from an inexpensive chiral pool starting material, combined with its predictable stereodirecting influence and facile removal, ensures its continued relevance in the toolkits of synthetic chemists. For researchers and drug development professionals, a deep understanding of the background, synthesis, and mechanistic function of such auxiliaries is not just beneficial—it is essential for the efficient and elegant construction of the complex chiral molecules that shape our world.

References

  • Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. CN111808040A.
  • Chiral auxiliary - Wikipedia. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Oxazolidinones as Chiral Auxiliaries

Abstract In the landscape of modern asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount, particularly within pharmaceutical and natural product research. Among the v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount, particularly within pharmaceutical and natural product research. Among the various strategies, the use of chiral auxiliaries remains a cornerstone for its predictability and robustness. This technical guide provides an in-depth exploration of oxazolidinones, a class of chiral auxiliaries popularized by David A. Evans, which have become the gold standard for stereoselective carbon-carbon bond formation.[1] We will dissect the fundamental principles of their stereodirecting influence, present detailed, field-proven protocols for their application in key synthetic transformations, and contextualize their impact through notable examples in total synthesis and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to achieve precise stereochemical control in complex molecular architectures.

Introduction: The Principle of Auxiliary-Mediated Asymmetry

The biological activity of a chiral molecule is often exclusive to a single enantiomer. Consequently, the ability to synthesize enantiomerically pure compounds is a critical objective in organic chemistry.[2] A chiral auxiliary is a stereogenic scaffold that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in preference to others.[2] This diastereoselective transformation, followed by the removal of the auxiliary, yields an enantiomerically enriched product.[2]

Introduced and extensively developed by David A. Evans and his contemporaries, N-acyloxazolidinones have emerged as exceptionally effective chiral auxiliaries for a wide array of asymmetric transformations, including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.[1][2][3][4] Their success stems from a combination of factors: they are readily prepared from inexpensive chiral amino alcohols, they reliably enforce a high degree of facial selectivity via a conformationally rigid transition state, and they can be cleaved under mild conditions to reveal a variety of functional groups, often with the auxiliary being recovered for reuse.[1][5][6]

The Mechanism of Stereocontrol: A Tale of Steric Shielding

The remarkable stereodirecting power of Evans' oxazolidinones is not magical; it is a predictable consequence of fundamental steric and electronic principles. The entire process hinges on the formation of a well-defined enolate whose geometry is rigidly controlled by the auxiliary.

  • N-Acylation: The journey begins by attaching a carboxylic acid substrate to the nitrogen atom of the oxazolidinone. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by quenching with an acid chloride, or more conveniently, using an anhydride with a catalyst like 4-(dimethylamino)pyridine (DMAP).[1][7]

  • Chelated Enolate Formation: Upon treatment of the resulting N-acyl imide with a suitable base (e.g., sodium hexamethyldisilazide, NaHMDS, or a Lewis acid like dibutylboron triflate), a (Z)-enolate is selectively formed.[1][5] The metal cation (Na⁺, Li⁺, or B²⁺) chelates between the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the acyl side chain into a rigid conformation.

  • Facial Shielding: In this rigid conformation, the substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valinol or a benzyl group from phenylalaninol) sterically blocks one face of the planar enolate.[1][2]

  • Diastereoselective Attack: Consequently, an incoming electrophile (E⁺) can only approach from the opposite, unhindered face, leading to the formation of a new stereocenter with a predictable absolute configuration.[1]

The following diagram illustrates this core principle, showing the formation of the chelated (Z)-enolate and the subsequent sterically directed approach of an electrophile.

Workflow cluster_workflow General Experimental Workflow Attach Stage 1: Attachment (N-Acylation) React Stage 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) Attach->React Prochiral Substrate Cleave Stage 3: Cleavage & Auxiliary Recovery React->Cleave Diastereomerically Enriched Adduct Product Product Cleave->Product Enantiomerically Pure Product Auxiliary Auxiliary Cleave->Auxiliary Recovered Auxiliary

The three-stage workflow for auxiliary-mediated synthesis.
Stage 1: N-Acylation Protocols

The initial acylation must be high-yielding and free of side reactions.

Protocol 1: Acylation with Acid Chloride [1]This is the classic method, suitable for most acid chlorides.

  • Setup: Dissolve the oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

  • Deprotonation: Add n-butyllithium (1.05 equiv, typically 1.6 M in hexanes) dropwise. Stir for 15 minutes.

  • Acylation: Add the desired acid chloride (1.1 equiv) dropwise.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography.

  • Causality: The use of a strong, non-nucleophilic base (n-BuLi) at low temperature ensures complete deprotonation without side reactions. The subsequent acylation is rapid and efficient.

Protocol 2: Acylation with Anhydride (DMAP-catalyzed) [1]This method avoids pyrophoric n-BuLi and is often operationally simpler.

  • Setup: Dissolve the oxazolidinone (1.0 equiv), the carboxylic anhydride (1.5 equiv), and DMAP (0.1 equiv) in an appropriate solvent (e.g., THF or toluene) at room temperature. [1]2. Reaction: Stir the mixture at room temperature overnight or heat to reflux for 30-60 minutes to accelerate the reaction. [1]3. Workup: Cool to room temperature, dilute with an organic solvent, and wash sequentially with water and brine. Dry the organic layer and concentrate in vacuo. Purify by flash chromatography.

  • Causality: DMAP acts as a potent acyl transfer catalyst, rendering the neutral oxazolidinone sufficiently nucleophilic to react with the anhydride without prior deprotonation. [1]

Stage 2: Diastereoselective Alkylation

This is a flagship application for generating α-chiral carboxylic acid derivatives.

Protocol 3: Asymmetric Alkylation [1]

  • Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, typically 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the (Z)-enolate. [1]3. Alkylation: Add the alkylating agent (e.g., allyl iodide, benzyl bromide) (1.2 equiv) and stir at -78 °C for several hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow to warm to room temperature and extract with an organic solvent. Wash, dry, and concentrate. The diastereomeric ratio can often be determined by ¹H NMR or GC analysis of the crude product. [1]Purify the major diastereomer by flash chromatography.

  • Causality: Low temperature is critical to maintain the integrity of the kinetically formed enolate and prevent racemization or side reactions. NaHMDS is a strong, hindered base that cleanly deprotonates the α-carbon. [1]

Stage 3: Auxiliary Cleavage

The final step is the removal of the auxiliary under conditions that do not epimerize the newly formed stereocenter.

Protocol 4: Hydrolysis to a Carboxylic Acid [1][5]

  • Setup: Dissolve the purified N-acyl product in a 3:1 mixture of THF and water at 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (LiOH) (2.0 equiv).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture with HCl to protonate the carboxylic acid. Extract with an organic solvent. The chiral auxiliary typically remains in the aqueous layer or can be recovered by chromatography.

  • Causality: The combination of LiOH and H₂O₂ forms a lithium hydroperoxide salt, which is a potent nucleophile for the acyl group but is mild enough to avoid epimerization of the α-stereocenter. [5]

Impact on Total Synthesis and Drug Discovery

The reliability of oxazolidinone auxiliaries has made them indispensable tools in the synthesis of complex, biologically active molecules. Their frequent use in the early stages of drug discovery allows for the rapid and dependable generation of enantiomerically pure building blocks. [8] A classic example is David Evans' own total synthesis of the macrolide antibiotic cytovaricin. This monumental work utilized oxazolidinone auxiliaries for one asymmetric alkylation and four separate asymmetric aldol reactions, decisively setting the absolute stereochemistry of nine different stereocenters within the target molecule. [2] Furthermore, the oxazolidinone ring system itself is a privileged scaffold in medicinal chemistry. The antibiotic Linezolid, the first FDA-approved oxazolidinone antibacterial agent, targets bacterial protein synthesis and is crucial for treating infections caused by resistant Gram-positive bacteria. [9][10]This dual role—as both a powerful synthetic tool and a valuable pharmacophore—underscores the profound importance of the oxazolidinone heterocycle in modern chemical science. [9]

Conclusion

Oxazolidinone chiral auxiliaries represent a triumph of rational design in asymmetric synthesis. They provide a robust, predictable, and highly versatile platform for controlling stereochemistry in a wide range of essential carbon-carbon bond-forming reactions. By leveraging a deep understanding of conformational control and steric shielding, chemists can confidently construct complex chiral molecules, from academic targets to life-saving pharmaceuticals. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to harness the full potential of these exceptional synthetic tools.

References

  • Gage, J. R., & Evans, D. A. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 81(5), 696. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Kim, H. Y., & Park, H. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2993. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • University of Liverpool. (n.d.). Evans' Enolate Alkylation/Hydrolysis. Retrieved January 27, 2026, from [Link]

  • Coelho, F., de Mattos, M. C. S., & Verli, H. (2016). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(1), 103. [Link]

  • Hart, D. J., & Seely, F. L. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • ResearchGate. (n.d.). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. Request PDF. Retrieved January 27, 2026, from [Link]

  • Andrade, J. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(2). [Link]

  • Andrade, J. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(2), 2. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]

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Foundational

An In-depth Technical Guide to the Proposed Mechanism of Action of 5-Methyl-2-oxooxazolidine-4-carboxylic acid

This technical guide provides a comprehensive overview of the proposed mechanism of action for the novel compound 5-Methyl-2-oxooxazolidine-4-carboxylic acid. The content herein is curated for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the proposed mechanism of action for the novel compound 5-Methyl-2-oxooxazolidine-4-carboxylic acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a synthesis of current knowledge and a framework for future investigation.

Introduction: Unveiling a new Oxazolidinone Derivative

5-Methyl-2-oxooxazolidine-4-carboxylic acid is a heterocyclic organic compound featuring a core oxazolidinone ring, a structure of significant interest in medicinal chemistry.[1] The oxazolidinone class has yielded potent, clinically significant antibiotics, highlighting the therapeutic potential of this scaffold.[2][3][4] Notably, multi-configurational 2-oxooxazolidine-4-carboxylic acid compounds are recognized as crucial pharmaceutical intermediates, particularly in the synthesis of antibacterial agents targeting Gram-negative bacteria.[5] This guide will elucidate the most probable mechanism of action for 5-Methyl-2-oxooxazolidine-4-carboxylic acid based on its structural characteristics and the established pharmacology of related compounds.

Proposed Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The core oxazolidinone structure strongly suggests that 5-Methyl-2-oxooxazolidine-4-carboxylic acid functions as an inhibitor of bacterial protein synthesis. This mechanism is the hallmark of the oxazolidinone class of antibiotics, including the clinically approved drug Linezolid.[3][4][6]

The proposed mechanism involves the following key steps:

  • Entry into the Bacterial Cell: The compound is expected to penetrate the bacterial cell wall and membrane to reach its intracellular target.

  • Binding to the 50S Ribosomal Subunit: Once inside the cytoplasm, 5-Methyl-2-oxooxazolidine-4-carboxylic acid is hypothesized to bind to the 50S subunit of the bacterial ribosome.[2][3] This interaction is crucial and prevents the subsequent formation of a functional 70S initiation complex.[4]

  • Inhibition of the Initiation Phase: By binding to the 50S subunit, the compound sterically hinders the association of the N-formylmethionyl-tRNA (fMet-tRNA) at the ribosomal P-site.[6] This effectively stalls the initiation of protein synthesis, a critical step for bacterial viability.[7]

  • Bacteriostatic Effect: The inhibition of protein synthesis leads to a bacteriostatic effect, preventing the growth and proliferation of susceptible bacteria.

This unique mechanism of action, targeting an early stage of protein synthesis, is advantageous as it is less likely to exhibit cross-resistance with other classes of antibiotics that target later stages of this process.[2][6]

G cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex mRNA mRNA mRNA->30S_subunit fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit 5_M_2_O_4_C 5-Methyl-2-oxooxazolidine- 4-carboxylic acid 5_M_2_O_4_C->50S_subunit Inhibition Inhibition 5_M_2_O_4_C->Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

Figure 1: Proposed mechanism of action of 5-Methyl-2-oxooxazolidine-4-carboxylic acid.

Structural Analogy and Potential for Alternative Mechanisms

While the primary proposed mechanism is antibacterial, the structural features of 5-Methyl-2-oxooxazolidine-4-carboxylic acid warrant consideration of alternative or secondary mechanisms of action.

Cysteine Prodrug and Antioxidant Activity

Structurally related compounds, such as 2-oxothiazolidine-4-carboxylic acid (OTC), are known to function as cysteine prodrugs.[8][9] OTC is intracellularly converted to cysteine, which in turn boosts the synthesis of glutathione (GSH), a major endogenous antioxidant.[9][10] This increase in GSH can protect cells from oxidative stress. It is plausible that 5-Methyl-2-oxooxazolidine-4-carboxylic acid could undergo a similar enzymatic conversion to an amino acid analog, thereby influencing cellular redox balance.

Enzyme Inhibition

Another avenue of exploration is the potential for enzyme inhibition. For instance, L-2-imidazolidone-4-carboxylic acid, which shares a similar heterocyclic core, is an effective competitive inhibitor of 5-oxoprolinase.[11] This enzyme is involved in the gamma-glutamyl cycle. The structural similarity of 5-Methyl-2-oxooxazolidine-4-carboxylic acid to amino acids suggests it could potentially act as a competitive or allosteric inhibitor for enzymes involved in amino acid metabolism.

Proposed Experimental Validation

To rigorously test the proposed mechanisms of action, a multi-faceted experimental approach is recommended.

In Vitro Antibacterial Activity

The initial step is to determine the antibacterial spectrum and potency of 5-Methyl-2-oxooxazolidine-4-carboxylic acid.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used, including strains of Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Enterococcus faecalis.

  • Assay Method: Broth microdilution method according to CLSI guidelines.

  • Procedure: a. Prepare serial two-fold dilutions of 5-Methyl-2-oxooxazolidine-4-carboxylic acid in cation-adjusted Mueller-Hinton broth. b. Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension. c. Incubate the plates at 37°C for 18-24 hours. d. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). Linezolid should be used as a reference compound.

Table 1: Hypothetical MIC Data for 5-Methyl-2-oxooxazolidine-4-carboxylic acid

Bacterial Strain5-Methyl-2-oxooxazolidine-4-carboxylic acid MIC (µg/mL)Linezolid MIC (µg/mL)
S. aureus ATCC 292131-41-4
MRSA ATCC 433002-81-4
S. pneumoniae ATCC 496190.5-20.5-2
E. faecalis ATCC 292122-82-8
E. coli ATCC 25922>64>64
Target Engagement and Mechanism Elucidation

To confirm the proposed interaction with the bacterial ribosome, the following experiments are crucial.

Experimental Protocol: In Vitro Translation Inhibition Assay

  • System: Utilize a cell-free bacterial transcription-translation system (e.g., E. coli S30 extract).

  • Procedure: a. Set up reaction mixtures containing the S30 extract, a DNA template (e.g., plasmid encoding β-galactosidase), amino acids (including a radiolabeled one like ³⁵S-methionine), and varying concentrations of 5-Methyl-2-oxooxazolidine-4-carboxylic acid. b. Incubate the reactions to allow for transcription and translation. c. Quantify protein synthesis by measuring the incorporation of the radiolabeled amino acid into newly synthesized proteins.

  • Expected Outcome: A dose-dependent decrease in protein synthesis would support the proposed mechanism.

G Start Start MIC_Assay MIC Assay (Antibacterial Spectrum) Start->MIC_Assay Translation_Assay In Vitro Translation Inhibition Assay MIC_Assay->Translation_Assay If Active Metabolism_Study Cellular Metabolism Study (Prodrug Potential) MIC_Assay->Metabolism_Study If Inactive or Weakly Active Ribosome_Binding Ribosome Binding Assay (e.g., Scintillation Proximity Assay) Translation_Assay->Ribosome_Binding Results_Analysis Analyze Results Ribosome_Binding->Results_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., 5-oxoprolinase) Metabolism_Study->Enzyme_Inhibition Enzyme_Inhibition->Results_Analysis Conclusion Elucidate Mechanism Results_Analysis->Conclusion

Figure 2: Experimental workflow for elucidating the mechanism of action.

Conclusion

Based on its structural homology to a well-established class of antibiotics, the most probable mechanism of action for 5-Methyl-2-oxooxazolidine-4-carboxylic acid is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. However, the potential for this compound to act as a prodrug or an enzyme inhibitor should not be discounted and warrants further investigation. The experimental framework proposed in this guide provides a clear path to elucidating the precise molecular interactions and therapeutic potential of this promising new chemical entity.

References

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google P
  • Inhibition of 5-oxoprolinase by 2-imidazolidone-4-carboxylic acid - PubMed. [Link]

  • 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis - PubMed. [Link]

  • 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | C5H7NO4 - PubChem. [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. [Link]

  • L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed. [Link]

  • Oxazolidinones: Activity, mode of action, and mechanism of resistance - ResearchGate. [Link]

  • Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. [Link]

  • Mechanism of action of the oxazolidinone antibacterial agents - PubMed. [Link]

  • Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II) - ResearchGate. [Link]

  • (PDF) Mechanism of action of oxazolidinones: Effects of linezolid and eperezolid on translation reactions - ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid: A Detailed Application Note and Protocol

Introduction 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, a chiral heterocyclic compound, serves as a valuable building block in synthetic organic chemistry and drug development. Its rigid, bicyclic-like structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, a chiral heterocyclic compound, serves as a valuable building block in synthetic organic chemistry and drug development. Its rigid, bicyclic-like structure, derived from the essential amino acid L-threonine, makes it an important synthon for introducing specific stereochemistry into larger molecules. This application note provides a comprehensive, step-by-step guide for the synthesis of (4S,5R)-5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, tailored for researchers and scientists in academic and industrial settings. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to ensure both successful execution and a deeper understanding of the synthetic strategy.

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics, which function by inhibiting bacterial protein synthesis.[1] The defined stereochemistry of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, originating from the natural amino acid precursor, is crucial for its utility as a chiral auxiliary and in the synthesis of stereochemically pure active pharmaceutical ingredients.

This guide will present two primary synthetic routes, both commencing from L-threonine. The first route involves the direct cyclization of the amino acid using a phosgene equivalent, while the second, more contemporary method, proceeds through the formation of an N-protected intermediate followed by intramolecular cyclization.

Synthetic Strategies and Mechanistic Overview

The synthesis of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid hinges on the formation of a five-membered heterocyclic ring incorporating the amino and hydroxyl functionalities of the starting L-threonine. The key transformation is the introduction of a carbonyl group to form the cyclic carbamate, or oxazolidinone.

Route 1: Direct Cyclization using a Phosgene Equivalent

This classical approach involves the direct reaction of L-threonine with a phosgene equivalent, such as triphosgene or N,N'-disuccinimidyl carbonate (DSC). Phosgene and its surrogates are highly reactive electrophiles that readily react with the nucleophilic amino and hydroxyl groups of the amino acid to form the cyclic carbamate.[2] The reaction is typically carried out in the presence of a base to neutralize the acidic byproducts.

Route 2: N-Protection Followed by Cyclization

An alternative and often milder approach involves the initial protection of the amino group of L-threonine, commonly as a carbamate (e.g., benzyloxycarbonyl, Cbz), followed by an intramolecular cyclization. This two-step process offers better control over the reaction and avoids the handling of highly toxic phosgene. The N-protection step enhances the nucleophilicity of the hydroxyl group, which then attacks the carbonyl of the protecting group in a base-mediated cyclization to form the oxazolidinone ring.[3]

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or higher spectrometer. Infrared (IR) spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Melting points are uncorrected.

Protocol 1: Synthesis via Direct Cyclization of L-Threonine Methyl Ester Hydrochloride

This protocol is adapted from a patented procedure which offers a high-yielding and environmentally conscious approach using water as a solvent.[4]

Step 1: Reaction of (2R,3S)-2-amino-3-hydroxybutyric acid methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate

  • Rationale: This step forms an intermediate that facilitates the subsequent cyclization to the oxazolidinone ring. S,S'-dimethyl dithiocarbonate serves as a carbonyl source precursor. The reaction is performed under inert atmosphere to prevent side reactions.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add (2R,3S)-2-amino-3-hydroxybutyric acid methyl ester hydrochloride (15 mmol).

    • Add water (10 mL) to the flask and cool the mixture to 10 °C in an ice bath.

    • Add S,S'-dimethyl dithiocarbonate (10 mmol) to the stirred solution.

    • Maintain the reaction at 10 °C for 3 hours, then allow it to warm to room temperature and continue stirring for an additional 6 hours.

    • Upon completion, as monitored by TLC, add a mixture of dichloromethane (DCM) and water (2:1, 150 mL) to the reaction mixture.

    • Separate the aqueous layer and extract it twice with DCM (2 x 50 mL).

    • Combine the organic extracts and wash with 5N HCl (50 mL) followed by water (50 mL). The resulting organic solution containing the intermediate is used directly in the next step without further purification.

Step 2: Alkaline Hydrolysis and Cyclization

  • Rationale: The alkaline conditions in this step promote the hydrolysis of the ester and the dithiocarbonate intermediate, followed by intramolecular cyclization to form the desired 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.

  • Procedure:

    • To the organic solution from the previous step, add ethanol and water.

    • Adjust the pH of the mixture to 12-14 by the addition of a suitable base (e.g., NaOH solution).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield (4S,5R)-5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. A reported yield for this process is approximately 87%.[4]

Protocol 2: Synthesis via N-Benzyloxycarbonyl (Cbz) Protection and Cyclization

This protocol provides a well-controlled synthesis route, avoiding the use of highly reactive and toxic reagents.

Step 1: Synthesis of N-(Benzyloxycarbonyl)-L-threonine

  • Rationale: The protection of the amino group as a Cbz carbamate prevents its participation in unwanted side reactions during the subsequent cyclization step. The Cbz group is stable under a range of conditions but can be readily removed if necessary.[5]

  • Procedure:

    • Dissolve L-threonine (119.2 g, 1 mol) in 600 mL of water in a 2-liter reaction flask equipped with a mechanical stirrer, pH electrode, and addition funnels.

    • Add 80 g of 50% aqueous sodium hydroxide solution to form the sodium salt of the amino acid.

    • Simultaneously add benzyl chloroformate and a 50% aqueous sodium hydroxide solution via separate funnels, maintaining the pH of the reaction mixture between 9.5 and 10.5 and the temperature between 20-25 °C.

    • After the addition is complete, continue stirring for 2 hours at room temperature.

    • Extract the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl, keeping the temperature below 15 °C.

    • The product, N-(benzyloxycarbonyl)-L-threonine, will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization of N-(Benzyloxycarbonyl)-L-threonine

  • Rationale: This intramolecular cyclization is typically base-catalyzed. The base deprotonates the hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the Cbz group to form the five-membered oxazolidinone ring.[3]

  • Procedure:

    • Dissolve N-(benzyloxycarbonyl)-L-threonine in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1N HCl).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure (4S,5R)-5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.

Quantitative Data Summary

ParameterProtocol 1Protocol 2
Starting Material (2R,3S)-2-amino-3-hydroxybutyric acid methyl ester HClL-Threonine
Key Reagents S,S'-dimethyl dithiocarbonate, NaOHBenzyl chloroformate, NaOH, NaH
Solvent(s) Water, DichloromethaneWater, THF, Ethyl Acetate
Reaction Time ~12 hours~6-8 hours
Typical Yield ~87%[4]Moderate to High
Purification Precipitation/FiltrationRecrystallization/Chromatography

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Protocol 1: Direct Cyclization cluster_1 Protocol 2: N-Protection & Cyclization L-Threonine_Me_Ester_HCl L-Threonine Methyl Ester HCl Intermediate_1 Dithiocarbonate Intermediate L-Threonine_Me_Ester_HCl->Intermediate_1 S,S'-dimethyl dithiocarbonate, H₂O Final_Product_1 5-Methyl-2-oxo-1,3-oxazolidine -4-carboxylic acid Intermediate_1->Final_Product_1 NaOH, EtOH/H₂O L-Threonine L-Threonine N_Cbz_Threonine N-Cbz-L-Threonine L-Threonine->N_Cbz_Threonine Benzyl chloroformate, NaOH Final_Product_2 5-Methyl-2-oxo-1,3-oxazolidine -4-carboxylic acid N_Cbz_Threonine->Final_Product_2 NaH, THF

Caption: Synthetic routes to 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.

Conclusion

The synthesis of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid from L-threonine is a well-established transformation that can be achieved through multiple synthetic routes. The direct cyclization method presented in Protocol 1 offers a high-yield, streamlined process. Protocol 2, involving N-protection followed by cyclization, provides a more controlled and potentially safer alternative for laboratories not equipped to handle phosgene or its direct analogues. The choice of protocol will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. Both methods, when executed with care, will provide access to this valuable chiral building block for further applications in chemical synthesis and drug discovery.

References

  • Rose, K., Chen, J., Dragovic, M., Zeng, W., Jeannerat, D., Kamalaprija, P., & Burger, U. (1999). New cyclization reaction at the amino terminus of peptides and proteins.
  • Gallo, R. D. C., Campovilla, O. C., Jr., Ahmad, A., & Burtoloso, A. C. B. (2019).
  • Kimura, Y., & Regen, S. L. (1983). Poly(ethylene glycols) and Poly(ethylene glycol)-Grafted Copolymers as Phase-Transfer Catalysts for the Synthesis of N-Benzyloxycarbonyl Amino Acids. The Journal of Organic Chemistry, 48(2), 195–198.
  • Li, P., Evans, C. A., Wu, Y., & Gao, J. (2020). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 25(15), 3456.
  • Mahy, W., Plucinski, P. K., & Frost, C. G. (2014). An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by Cu-catalyzed cross-coupling with aryl iodides under mild conditions gives N-aryl oxazolidinones in good yields. Organic Letters, 16(19), 5020–5023.
  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251–3255.
  • Shemyakin, M. M., Antonov, V. K., Shkrob, A. M., Shchelokov, V. I., & Agadzhanyan, T. E. (1965). The chemistry of depsipeptides. IX. The synthesis of serratamolide. Tetrahedron, 21(12), 3537-3572.
  • Al-Ja'afreh, J., Svetlik, J., & Havranek, E. (1999). Solubility, Stability, and Dissociation Constants of (2RS, 4R)-2-Substituted Thiazolidine-4-carboxylic acids in Aqueous Solutions. Chemical Papers-Slovak Academy of Sciences, 53(5), 315-322.
  • CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. (2020).
  • Al-Rawashdeh, N. A. M. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 12(3), 82.
  • Barlos, K., Gatos, D., Kallitsis, I., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of 2-chlorotrityl chloride and its application in the synthesis of protected peptide fragments. Liebigs Annalen der Chemie, 1989(10), 1031-1035.
  • Sélambarom, J., Soorkia, A., & Vidal, J. (2006). A convenient synthesis of N-acyl-oxazolidinones from N-acyl-pseudoprolines. Tetrahedron Letters, 47(47), 8345-8347.
  • Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Fairlie, D. P., & Dantas de Oliveira, G. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 19(31), 6749-6762.
  • PROCESS FOR PREPARING CARBOXYL CYCLIC ACID ANHYDRIDE - European Patent Office - EP 4265600 A1. (2023, October 25). EPO. [Link]

  • Keshava Murthy, K. S., & Dhar, D. N. (1984). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. Tetrahedron Letters, 25(44), 5003-5006.
  • Al-Azmi, A., & El-Faham, A. (2012). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. The Journal of Organic Chemistry, 77(22), 10398-10404.
  • Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid. (n.d.). PrepChem.com. Retrieved January 28, 2026, from [Link]

  • Reed, N. L., Herman, M. I., Miltchev, V. P., & Yoon, T. P. (2014). An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. The Journal of Organic Chemistry, 79(1), 393-399.
  • Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1991). Synthesis of N-protected α-amino acids from N-(benzyloxycarbonyl)-L-serine via its β-lactone: Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine. Organic Syntheses, 70, 1.
  • Khan, K. M., Hayat, S., Khan, M., Arshia, & Choudhary, M. I. (2006). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 19(4), 291-295.

Sources

Application

Application Notes &amp; Protocols: Strategies for the Cleavage of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid Auxiliaries

Audience: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis. Introduction: In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.

Introduction: In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries remain a robust and reliable strategy for introducing stereocenters, with the Evans oxazolidinones standing as a cornerstone of this field.[1][2] These auxiliaries, temporarily installed on a prochiral substrate, direct the stereochemical course of a reaction before being cleaved to reveal the desired chiral product. The 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, a derivative of threonine, offers a specific steric and electronic environment for controlling the formation of α-substituted chiral centers.

This guide provides a detailed examination of the primary methods for the cleavage of N-acylated 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid auxiliaries. We will delve into the mechanistic underpinnings of each protocol, offering not just a series of steps, but a causal understanding to empower researchers to select and optimize the ideal cleavage strategy for their unique synthetic challenges.

Section 1: Foundational Principles of Auxiliary Cleavage

The successful removal of a chiral auxiliary is as critical as its role in stereocontrol. An ideal cleavage reaction should proceed in high yield, without racemization of the newly formed stereocenter, and under conditions that are compatible with other functional groups in the molecule.[1] The N-acyl bond of the oxazolidinone is the target for cleavage, which can be accomplished through nucleophilic attack at either the exocyclic (acyl) carbonyl or the endocyclic (carbamate) carbonyl. The choice of nucleophile and reaction conditions dictates the regioselectivity of this attack and, consequently, the nature of the final product.[2][3]

G cluster_0 N-Acylated Auxiliary Aux N-Acylated 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid P1 Carboxylic Acid Aux->P1  Hydrolysis  (e.g., LiOH/H₂O₂) P2 Primary Alcohol Aux->P2  Reductive Cleavage  (e.g., LiBH₄) P3 Ester Aux->P3  Alcoholysis  (e.g., Yb(OTf)₃, RO⁻) P4 Amide Aux->P4  Aminolysis  (e.g., Yb(OTf)₃) P6 Weinreb Amide Aux->P6  Reaction with  Me(MeO)NH•HCl P5 Aldehyde P2->P5

Caption: Overview of cleavage pathways for N-acylated oxazolidinone auxiliaries.

Section 2: Basic Hydrolysis to Carboxylic Acids

The most prevalent method for cleaving Evans auxiliaries to furnish the corresponding carboxylic acid is through basic hydrolysis, specifically using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[4][5]

Mechanism and Rationale

This method's success hinges on the in situ formation of the lithium hydroperoxide (LiOOH) nucleophile, which exhibits remarkable regioselectivity.[1] The pKa of hydrogen peroxide (~11.6) is lower than that of water (~15.7), meaning that in the presence of a base like LiOH, H₂O₂ is preferentially deprotonated to form the hydroperoxide anion (OOH⁻).[4]

This "softer" nucleophile selectively attacks the more sterically hindered, but more electrophilic, exocyclic acyl carbonyl.[1][6] In contrast, direct attack by the "harder" hydroxide (OH⁻) nucleophile tends to favor cleavage of the endocyclic carbamate, which destroys the auxiliary.[1][2][3]

The reaction proceeds through a peracid intermediate, which is then reduced by excess hydrogen peroxide to the final carboxylic acid, liberating one equivalent of molecular oxygen.[4][5][7]

G AcylAux N-Acyl Oxazolidinone Tetrahedral_Int Tetrahedral Intermediate AcylAux->Tetrahedral_Int  1. Nucleophilic Attack      (Exocyclic Carbonyl) LiOOH LiOOH (from LiOH + H₂O₂) LiOOH->Tetrahedral_Int Peracid Peracid Intermediate Tetrahedral_Int->Peracid  2. Collapse & Auxiliary Release Auxiliary Recovered Auxiliary Tetrahedral_Int->Auxiliary Carboxylic_Acid Carboxylic Acid Peracid->Carboxylic_Acid  3. Reduction by H₂O₂ Oxygen O₂ Gas Peracid->Oxygen

Caption: Mechanism of LiOH/H₂O₂ mediated cleavage of N-acyl oxazolidinones.

Safety Considerations: Oxygen Evolution

A critical and often overlooked aspect of this reaction is the stoichiometric release of oxygen gas.[4][5][7][8] The decomposition of the peracid intermediate by excess hydrogen peroxide is the source of this gas evolution.[4][5] On a laboratory scale this may not be problematic, but during scale-up, the accumulation of oxygen in the headspace of a reactor containing flammable organic solvents (like THF) can create a significant safety hazard.[4][9] Proper inerting of the vessel with nitrogen and controlled addition of reagents are crucial for safe execution.[9]

Detailed Protocol: LiOH/H₂O₂ Cleavage
  • Dissolution: Dissolve the N-acylated oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C (ice bath). A typical concentration is 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the slow, dropwise addition of an aqueous solution of lithium hydroxide (e.g., 0.8 M, 2.0 equiv).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) (approx. 1.5 M, 5.0 equiv) at 0 °C. Stir for 20-30 minutes.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2-3 with dilute HCl.

    • Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers containing the product, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the carboxylic acid by flash chromatography or recrystallization as needed.

Section 3: Reductive Cleavage to Alcohols

For the direct conversion of the N-acylated auxiliary to a chiral primary alcohol, reductive cleavage is the method of choice. This is typically achieved using powerful hydride reagents.

Mechanism and Rationale

Hydride reagents, such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄), act as potent nucleophiles.[7] They attack the exocyclic carbonyl group to form a tetrahedral intermediate. This intermediate collapses, releasing the auxiliary and a transient aldehyde, which is immediately reduced by a second equivalent of the hydride reagent to the primary alcohol. The use of a strong reducing agent ensures the reaction goes to completion without isolation of the aldehyde intermediate. Lithium borohydride is often preferred for its higher reactivity and solubility in ethereal solvents like THF.[7]

Detailed Protocol: LiBH₄ Reductive Cleavage
  • Setup: To a solution of the N-acylated oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (N₂ or Ar), add the desired alcohol (e.g., ethanol, 1.2 equiv).

  • Reagent Addition: Add lithium borohydride (LiBH₄) (1.0-1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of 1 M NaOH solution.

  • Work-up:

    • Dilute the mixture with water and separate the layers.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product contains the desired primary alcohol and the recovered auxiliary. These can be separated by flash column chromatography.

| Method Comparison: LiBH₄ vs. NaBH₄ | | :--- | :--- | | Lithium Borohydride (LiBH₄) | Sodium Borohydride (NaBH₄) | | More reactive, often faster reactions. | Less reactive, may require higher temperatures or activating agents. | | Highly soluble in ethereal solvents (THF, Et₂O). | Poorly soluble in THF, often used in protic solvents (EtOH, MeOH). | | Preferred for less reactive or hindered substrates. | Can offer better chemoselectivity in some cases.[7] | | Racemization-free.[7] | Also generally racemization-free.[7] |

Section 4: Alternative Cleavage Transformations

Beyond acids and alcohols, the N-acyl moiety can be transformed into a variety of other functional groups directly from the auxiliary, expanding its synthetic utility.

A. Conversion to Aldehydes

Direct conversion to aldehydes is challenging due to over-reduction. The most reliable method is a two-step sequence:

  • Reductive Cleavage: Reduce the N-acyl oxazolidinone to the primary alcohol using the LiBH₄ protocol described above.

  • Mild Oxidation: Oxidize the resulting primary alcohol to the aldehyde using a mild, selective oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) to prevent over-oxidation to the carboxylic acid.[10][11]

B. Lewis Acid-Catalyzed Conversion to Esters and Amides

Recent advances have enabled the direct, Lewis acid-catalyzed conversion of N-acyloxazolidinones to other carbonyl derivatives.[12][13] Ytterbium triflate (Yb(OTf)₃) has emerged as a particularly effective catalyst for this transformation.[12] The Lewis acid coordinates to the carbonyl oxygens of the oxazolidinone, activating the acyl group toward nucleophilic attack by an alcohol or amine. This method shows remarkable chemoselectivity for substitution at the acyclic N-acyl carbonyl.[12]

C. Synthesis of Weinreb Amides

The conversion to a Weinreb amide (N-methoxy-N-methylamide) is a highly valuable transformation, as the resulting amide can be treated with organometallic reagents to yield ketones without the common problem of over-addition.[14][15][16] This is typically achieved by treating the N-acylated auxiliary with the hydrochloride salt of N,O-dimethylhydroxylamine in the presence of a strong, non-nucleophilic base or an organoaluminum reagent.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergradu
  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland eSpace.
  • Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry.
  • Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development.
  • Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • Preparing Aldehydes and Ketones. Chemistry LibreTexts.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. PubMed.
  • Recent Developments in Weinreb Synthesis and their Applic
  • Weinreb ketone synthesis. Wikipedia.
  • Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development.

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Method

Application Notes &amp; Protocols: Oxazolidinone Auxiliaries in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Chirality in Synthesis In the realm of natural product synthesis and drug development, the precise control of stereochemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Chirality in Synthesis

In the realm of natural product synthesis and drug development, the precise control of stereochemistry is paramount. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Chiral auxiliaries are powerful tools that address this challenge by temporarily attaching to a non-chiral substrate, directing a subsequent chemical reaction to occur with high stereoselectivity, and then being removed to reveal an enantiomerically enriched product.

Among the most reliable and widely adopted chiral auxiliaries are the oxazolidinones, famously developed by David A. Evans.[1][2] These auxiliaries, derived from readily available amino acids like valine and phenylalanine, have become a cornerstone of modern asymmetric synthesis due to their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, particularly in the construction of complex natural products.[2][3] This guide provides an in-depth look at the principles, applications, and detailed protocols for using oxazolidinone auxiliaries in the context of total synthesis.

The Principle of Asymmetric Induction

The efficacy of Evans' oxazolidinone auxiliaries lies in their ability to enforce a rigid, well-defined conformation upon attachment to an acyl group. When this N-acyl oxazolidinone is treated with a suitable base or Lewis acid, a chiral enolate is formed. The bulky substituent on the oxazolidinone ring (e.g., isopropyl or benzyl) effectively shields one face of the planar enolate. This steric hindrance directs incoming electrophiles to attack from the less hindered face, resulting in the highly diastereoselective formation of a new stereocenter.[4]

The geometry of the enolate, which can be controlled by the choice of metal and base, is crucial. Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf), typically form a chelated Z-enolate. This conformation, locked into a rigid chair-like transition state, provides a predictable and highly ordered environment for the reaction, leading to excellent stereocontrol.[4][5]

Stereocontrol_Mechanism cluster_0 N-Acyl Oxazolidinone cluster_1 Chelated Z-Enolate Formation cluster_2 Facial Shielding & Electrophilic Attack cluster_3 Diastereomerically Enriched Product AcylOx Substrate (Auxiliary Attached) Enolate Rigid Boron Enolate (One face blocked by 'R') AcylOx->Enolate Bu₂BOTf, DIPEA Attack Electrophile (E⁺) approaches from less hindered face Enolate->Attack R'-CHO (Electrophile) Product New Stereocenter Formed with High Diastereoselectivity Attack->Product Workup Cleavage_Workflow cluster_cleavage Cleavage Conditions cluster_final Final Product Product_Aux Product-Auxiliary Adduct LiOH_H2O2 LiOH / H₂O₂ Product_Aux->LiOH_H2O2 LiBH4 LiBH₄ or LiAlH₄ Product_Aux->LiBH4 MeOMgBr MeOMgBr Product_Aux->MeOMgBr Weinreb Me(MeO)NH·HCl, AlMe₃ Product_Aux->Weinreb Acid Carboxylic Acid LiOH_H2O2->Acid Alcohol Primary Alcohol LiBH4->Alcohol Ester Methyl Ester MeOMgBr->Ester Amide Weinreb Amide Weinreb->Amide

Sources

Application

The Strategic deployment of 1-(2-Fluorophenyl)piperazine (CAS 1195-19-3) in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract This technical guide provides an in-depth analysis of the synthetic utility of 1-(2-Fluorophenyl)piperazine (CAS 1195-19-3), a pivotal building block in contemporary pharmaceutical development. We will elucidate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic utility of 1-(2-Fluorophenyl)piperazine (CAS 1195-19-3), a pivotal building block in contemporary pharmaceutical development. We will elucidate the chemical properties and reactivity of this compound, focusing on its application in the synthesis of key intermediates for neurologically active drugs, including atypical antipsychotics. This document offers detailed application notes, mechanistic insights into its principal reactions—nucleophilic substitution (N-alkylation) and Buchwald-Hartwig amination (N-arylation)—and provides robust, step-by-step protocols for the synthesis of exemplary pharmaceutical intermediates. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Fluorophenylpiperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, to drug candidates.[1] When functionalized with an aryl group, the resulting N-arylpiperazine moiety frequently serves as a crucial pharmacophore, interacting with a wide range of biological targets.

1-(2-Fluorophenyl)piperazine has emerged as a particularly valuable starting material due to the unique electronic properties conferred by the fluorine substituent on the phenyl ring. The electron-withdrawing nature of fluorine can modulate the basicity of the distal nitrogen atom of the piperazine ring, influencing its reactivity and the pharmacological profile of its derivatives. This compound is a key intermediate in the synthesis of numerous clinically significant drugs, particularly those targeting the central nervous system.[2][3]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 1-(2-Fluorophenyl)piperazine is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 1195-19-3 (for the free base)N/A
Molecular Formula C₁₀H₁₃FN₂[2]
Molecular Weight 180.22 g/mol [2]
Appearance Off-white to yellow crystalline solid or liquidCommercially available
Boiling Point 150 °C at 3 mmHgCommercially available
Density 1.141 g/mL at 25 °CCommercially available
Refractive Index n20/D 1.556Commercially available

The reactivity of 1-(2-Fluorophenyl)piperazine is dominated by the nucleophilicity of the secondary amine (-NH) group within the piperazine ring. This allows for the facile introduction of a wide variety of substituents, primarily through N-alkylation and N-arylation reactions.

Core Synthetic Applications & Mechanistic Considerations

The strategic value of 1-(2-Fluorophenyl)piperazine lies in its role as a versatile scaffold for building more complex pharmaceutical intermediates. The two primary reaction classes that enable this are Nucleophilic Substitution (SN2) for N-alkylation and Palladium-catalyzed Buchwald-Hartwig amination for N-arylation.

N-Alkylation via Nucleophilic Substitution (Sₙ2)

The reaction of the secondary amine of 1-(2-Fluorophenyl)piperazine with alkyl halides or similar electrophiles proceeds via a classical Sₙ2 mechanism.[4][5] This is a cornerstone reaction for introducing a diverse range of alkyl chains, which can be further functionalized.

Mechanism Causality: The lone pair of electrons on the secondary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[5] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are often preferred as they can solvate the cation of the base without strongly solvating the nucleophilic amine, thus enhancing its reactivity.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Piperazine 1-(2-Fluorophenyl)piperazine (Nucleophile) TS [Nu---R---X]‡ Piperazine->TS Nucleophilic Attack AlkylHalide R-X (Electrophile) AlkylHalide->TS Product N-Alkylated Intermediate TS->Product Bond Formation Halide X⁻ TS->Halide Bond Cleavage

Caption: Sₙ2 mechanism for N-alkylation of 1-(2-Fluorophenyl)piperazine.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide (or pseudohalide).[6][7] This reaction is indispensable for the synthesis of intermediates where a second aryl group is required on the piperazine nitrogen, a common feature in many modern pharmaceuticals like Vortioxetine.[2][8]

Mechanism Causality: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving several key steps.[7] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Aryl->PdII_Amido Ligand Exchange & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product Product->Pd0 Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 Amine 1-(2-Fluorophenyl)piperazine Amine->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation.

Detailed Experimental Protocols

The following protocols are illustrative examples designed to be self-validating systems for the synthesis of key pharmaceutical intermediates starting from 1-(2-Fluorophenyl)piperazine.

Protocol 1: Synthesis of an Intermediate for Atypical Antipsychotics via N-Alkylation

This protocol describes the synthesis of 1-(4-chlorobutanoyl)-4-(2-fluorophenyl)piperazine, a potential intermediate for drugs like Azaperone, by reacting 1-(2-Fluorophenyl)piperazine with 4-chlorobutyryl chloride.

Materials and Reagents:

  • 1-(2-Fluorophenyl)piperazine (1.0 eq)

  • 4-chlorobutyryl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-(2-Fluorophenyl)piperazine (1.80 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.1 mL, 15.0 mmol) to the solution with stirring.

  • Addition of Electrophile: Slowly add a solution of 4-chlorobutyryl chloride (1.55 g, 11.0 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(4-chlorobutanoyl)-4-(2-fluorophenyl)piperazine.

Expected Yield and Characterization:

  • Yield: 80-90%

  • Appearance: White to off-white solid.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Vortioxetine Precursor via Buchwald-Hartwig Amination

This protocol details the synthesis of 1-(2-bromophenyl)-4-(2-fluorophenyl)piperazine, a key intermediate that can be further elaborated to the antidepressant drug Vortioxetine.[2][8]

Materials and Reagents:

  • 1-(2-Fluorophenyl)piperazine (1.2 eq)

  • 1-Bromo-2-iodobenzene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Addition of Reagents: Evacuate and backfill the tube with argon. Add 1-bromo-2-iodobenzene (283 mg, 1.0 mmol), followed by 1-(2-Fluorophenyl)piperazine (216 mg, 1.2 mmol) and anhydrous toluene (5 mL).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the aryl halide by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of NH₄Cl (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-(2-bromophenyl)-4-(2-fluorophenyl)piperazine.

Expected Yield and Characterization:

  • Yield: 70-85%

  • Appearance: Pale yellow solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

1-(2-Fluorophenyl)piperazine (CAS 1195-19-3) is a high-value, versatile intermediate in pharmaceutical synthesis. Its strategic application, primarily through N-alkylation and Buchwald-Hartwig N-arylation, provides efficient pathways to a diverse range of complex molecules, particularly those with therapeutic potential in the central nervous system. The protocols detailed herein offer robust and reproducible methods for the synthesis of key pharmaceutical intermediates, underscoring the importance of this building block in modern drug discovery and development.

References

  • The preclinical discovery and development of cariprazine for the treatment of schizophrenia. (2018). Expert Opinion on Drug Discovery. Available at: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis method for cariprazine. (2020). Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]

  • Scalabe Synthesis of the Azaperone Drug by Using Flow Chemistry. (2024). ResearchGate. Available at: [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (2015). Google Patents.
  • Substitution reactions of alkyl halides: two mechanisms. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2024). Molbank. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2018). Current Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Alkyl Halides and Nucleophilic Substitution. (n.d.). Cengage. Available at: [Link]

  • Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. (2023). Russian Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (2009). Advances in Natural Science. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Oxazolidinone Ring Formation

Welcome to the technical support center for oxazolidinone ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic tran...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxazolidinone ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of oxazolidinone rings, which are pivotal structures in many antibacterial agents.[1][2] This resource is built upon established scientific principles and field-proven insights to ensure you can confidently optimize your reaction conditions.

Troubleshooting Guide: Overcoming Common Hurdles in Oxazolidinone Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize an N-aryl oxazolidinone from an epoxide and an aryl isocyanate, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the cycloaddition of epoxides and isocyanates are a common issue and can often be traced back to several key factors: catalyst inefficiency, suboptimal reaction temperature, or inappropriate solvent choice.[3][4]

Causality and Solutions:

  • Catalyst Selection and Activity: The cycloaddition reaction often requires a catalyst to facilitate the ring-opening of the epoxide and subsequent reaction with the isocyanate.[4] Without an effective catalyst, the reaction may not proceed or will be extremely slow.

    • Troubleshooting Steps:

      • Introduce a Catalyst: If you are not using a catalyst, consider adding one. Common catalysts for this transformation include Lewis acids and bases such as lithium bromide (LiBr) with a phase-transfer agent like tributylphosphine oxide, or tetraarylphosphonium salts.[1][5]

      • Catalyst Screening: If a catalyst is already in use, it may not be optimal for your specific substrates. A screening of different catalysts can be beneficial. For instance, complexes of phosphonium ylides with metal halides have been shown to be effective.[5]

      • Catalyst Loading: Ensure the catalyst loading is appropriate. Typically, 5-10 mol% is a good starting point, but this may need to be optimized.

  • Reaction Temperature: This reaction is often sensitive to temperature. Too low a temperature may not provide sufficient energy to overcome the activation barrier, while excessively high temperatures can lead to decomposition of starting materials or products.

    • Troubleshooting Steps:

      • Increase Temperature: Many successful syntheses of this type are conducted at elevated temperatures, for example, in refluxing xylene.[1]

      • Systematic Optimization: Perform a systematic study of the reaction temperature, for example, from 80 °C to 140 °C in 10 °C increments, to find the optimal point for your specific substrates.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism.

    • Troubleshooting Steps:

      • Solvent Screening: A range of solvents should be considered. While non-polar aromatic solvents like xylene are common, polar aprotic solvents such as DMF or DMSO could also be effective, depending on the catalyst system.[1][5] Dichloromethane has also been shown to be an effective solvent in some cases.[6]

      • Moisture Content: Ensure you are using anhydrous solvents, as water can react with isocyanates and deactivate some catalysts.

Below is a decision-making workflow to guide your optimization process:

G start Low Product Yield catalyst Evaluate Catalyst System start->catalyst temperature Optimize Reaction Temperature catalyst->temperature No improvement success Improved Yield catalyst->success Improvement observed solvent Screen Solvents temperature->solvent No improvement temperature->success Improvement observed solvent->success Improvement observed

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Question: My reaction to form an oxazolidinone from an amino alcohol and a carbonate source is plagued by the formation of multiple side products, making purification difficult. What are these side products and how can I suppress their formation?

Answer:

When synthesizing oxazolidinones from amino alcohols and carbonate sources like diethyl carbonate or urea, side reactions can be a significant issue.[1][5] The nature of these side products depends on the specific reactants and conditions.

Common Side Products and Their Prevention:

  • Dimerization or Polymerization of the Amino Alcohol: This can occur if the amino alcohol self-reacts, especially at high temperatures.

    • Solution: Use a gradual addition of the amino alcohol to the reaction mixture containing the carbonate source. This keeps the instantaneous concentration of the amino alcohol low.

  • Formation of Isocyanates from Urea: When using urea at high temperatures, it can decompose to isocyanic acid, which can lead to a variety of side products.

    • Solution: Consider using a milder carbonate source such as diethyl carbonate or employing microwave-assisted synthesis, which can often reduce reaction times and temperatures, thereby minimizing decomposition.[3][5]

  • Incomplete Cyclization: The intermediate carbamate may not fully cyclize, leading to a mixture of the intermediate and the final product.

    • Solution: Ensure a sufficiently high temperature or a suitable catalyst is used to drive the cyclization to completion. The choice of base is also critical; for instance, potassium carbonate has been shown to be effective in certain syntheses.[1]

Experimental Protocol for Minimizing Side Products:

A general protocol using microwave irradiation, which has been shown to reduce reaction times and improve yields, is provided below.[3]

StepProcedure
1 In a microwave-safe vessel, combine the amino alcohol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq).
2 Add a high-boiling point solvent that is compatible with microwave heating (e.g., NMP or DMSO).
3 Seal the vessel and place it in the microwave reactor.
4 Irradiate at a constant temperature (e.g., 150 °C) for a short duration (e.g., 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.
5 After completion, cool the reaction mixture and proceed with standard workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of oxazolidinone antibacterials?

Oxazolidinones act by inhibiting the initiation of bacterial protein synthesis.[2] They bind to the 50S ribosomal subunit at the peptidyl transferase center (P-site), preventing the formation of the functional 70S initiation complex.[1][2] This unique mechanism means there is generally no cross-resistance with other classes of protein synthesis inhibitors.[1]

G ribosome Bacterial Ribosome (70S) subunit50S 50S Subunit ribosome->subunit50S subunit30S 30S Subunit ribosome->subunit30S initiation_complex Initiation Complex Formation subunit50S->initiation_complex subunit30S->initiation_complex oxazolidinone Oxazolidinone Drug oxazolidinone->subunit50S Binds to P-site inhibition Inhibition oxazolidinone->inhibition protein_synthesis Protein Synthesis initiation_complex->protein_synthesis inhibition->initiation_complex

Caption: Mechanism of action of oxazolidinone antibacterials.

Q2: How does the choice of base affect the diastereoselectivity of the reaction?

In reactions where a chiral center is formed, the choice of base can significantly influence the diastereoselectivity. For instance, in the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to form oxazolidinones, a thiourea catalyst in conjunction with N,N-dimethylaminopyridine (DMAP) has been shown to afford high diastereoselectivity.[7] The base can influence the geometry of the transition state during the ring-forming step, thereby favoring the formation of one diastereomer over the other.[7]

Q3: Are there metal-free methods for the synthesis of oxazolidinones?

Yes, several metal-free approaches have been developed. One notable example is the organocatalytic cascade reaction mentioned previously.[7] Additionally, methods utilizing organoiodine(I/III) chemistry for the arylation of cyclic carbamates have been reported.[5] These methods are advantageous as they avoid the potential for metal contamination in the final product, which is particularly important in pharmaceutical applications.

Q4: Can protecting groups be used to improve the outcome of the reaction?

Absolutely. Protecting groups are a valuable tool in oxazolidinone synthesis, especially when dealing with multifunctional substrates. For example, N-Boc protected amino alcohols can be used to control the reactivity of the amine and prevent side reactions.[1] The Boc group can be readily removed after the oxazolidinone ring has been formed.

Q5: What are the key safety considerations when working with isocyanates?

Isocyanates are highly reactive and toxic compounds. They are potent respiratory sensitizers and can cause severe asthma. All manipulations involving isocyanates should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Inhalation of vapors and skin contact should be strictly avoided.

References

  • Current Updates on Oxazolidinone and Its Significance - PMC. PubMed Central. Available at: [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. Available at: [Link]

  • Reaction conditions in the synthesis of oxazolidin-2-ones. | Download Table. ResearchGate. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]

  • Epoxy - Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Diastereoselectivity with 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Frequently Asked Questions (FAQs) & Troubleshooting Q1: I've performed an aldol reaction using an N-acylated 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid derivative, but my ¹H NMR analysis shows a nearly 1:1 mixture...

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've performed an aldol reaction using an N-acylated 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid derivative, but my ¹H NMR analysis shows a nearly 1:1 mixture of diastereomers. What are the most likely causes?

A1: Observing low diastereoselectivity in Evans-type aldol reactions is a common issue that can often be traced back to several key experimental parameters. The primary factors influencing the stereochemical outcome are the geometry of the enolate, the nature of the Lewis acid, and the reaction temperature.

  • Suboptimal Enolate Geometry: The high diastereoselectivity of the Evans aldol reaction is predicated on the formation of a Z-enolate, which then proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.[3] If conditions favor the formation of the E-enolate, the stereochemical control is significantly diminished.

  • Incorrect Lewis Acid: The choice of Lewis acid is critical for chelation and organizing the transition state. Boron-based Lewis acids, such as dibutylboron triflate (Bu₂BOTf), are particularly effective at promoting the formation of the Z-enolate and enforcing a rigid transition state, leading to high syn-diastereoselectivity.[4] Using a less effective Lewis acid can lead to a mixture of transition states and consequently, low diastereoselectivity.

  • Reaction Temperature: These reactions are typically performed at low temperatures (-78 °C) to minimize the thermal energy of the system, which helps to lock in the favored transition state geometry. Higher temperatures can allow for competing, less-organized transition states to become populated, resulting in a decrease in diastereoselectivity.

Q2: How can I confirm the diastereomeric ratio of my product mixture?

A2: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[5] Diastereomers are distinct compounds with different physical properties, and this difference is reflected in their NMR spectra.

  • ¹H NMR Analysis: In the crude reaction mixture, you should be able to identify distinct signals for each diastereomer.[6] Look for well-resolved protons, often those adjacent to the newly formed stereocenters or on the chiral auxiliary itself. By integrating a pair of corresponding, well-separated signals from each diastereomer, you can calculate the ratio.[5][7] For accurate integration, ensure the chosen signals are fully relaxed, which is generally true for ¹H NMR.[5]

  • Chromatographic Separation: Diastereomers can often be separated by column chromatography.[8] If you can successfully separate the two diastereomers, you can determine the ratio by comparing the isolated masses of each. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase can also be used for accurate quantification.[9]

Q3: My acylation of the 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is sluggish and gives a low yield. Could this be affecting my subsequent diastereoselective reaction?

A3: Absolutely. Incomplete or impure acylation of the chiral auxiliary is a frequent source of poor results in the subsequent diastereoselective step.

  • Purity of Starting Materials: Ensure that your 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid and your acylating agent (e.g., acyl chloride or anhydride) are pure and dry. Moisture can quench the base used for deprotonation and hydrolyze the acylating agent.

  • Acylation Conditions: The N-acylation of oxazolidinones can be achieved through various methods. A common and effective method involves deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) followed by the addition of the acyl chloride.[10] Alternatively, Lewis acid catalysis, for instance with ZnCl₂, can be employed for acylation with anhydrides, offering milder reaction conditions.[11]

  • Incomplete Reaction: If the acylation is incomplete, the unreacted oxazolidinone can interfere with the subsequent aldol reaction by competing for the base and Lewis acid. It is crucial to purify the N-acylated product before proceeding to the stereoselective reaction.

Troubleshooting Workflow

Here is a logical workflow to diagnose and address low diastereoselectivity in your experiments.

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Check_Purity Verify Purity of N-Acyl Oxazolidinone Start->Check_Purity Purify Re-purify N-Acyl Oxazolidinone Check_Purity->Purify Purity is Low Optimize_Enolization Optimize Enolization Conditions Check_Purity->Optimize_Enolization Purity is High Purify->Optimize_Enolization Change_Base Screen Different Bases (e.g., LDA, NaHMDS) Optimize_Enolization->Change_Base Suboptimal Change_Lewis_Acid Use a Stronger Chelating Lewis Acid (e.g., Bu₂BOTf) Optimize_Enolization->Change_Lewis_Acid Suboptimal Lower_Temp Lower Reaction Temperature (e.g., -100 °C) Optimize_Enolization->Lower_Temp Suboptimal Check_Aldehyde Verify Aldehyde Purity and Reactivity Change_Base->Check_Aldehyde Change_Lewis_Acid->Check_Aldehyde Lower_Temp->Check_Aldehyde Purify_Aldehyde Purify or Resublime Aldehyde Check_Aldehyde->Purify_Aldehyde Purity is Low Success High Diastereoselectivity Achieved Check_Aldehyde->Success Purity is High Purify_Aldehyde->Success

Caption: A flowchart for troubleshooting low diastereoselectivity.

Experimental Protocols

Protocol 1: N-Acylation of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

This protocol describes a general procedure for the N-acylation using an acyl chloride.

Materials:

  • 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.[10]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Aldol Reaction

This protocol outlines a general procedure for a boron-mediated Evans aldol reaction.

Materials:

  • N-acylated 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid derivative

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde

  • pH 7 buffer solution

  • Methanol

  • 30% Hydrogen peroxide solution

Procedure:

  • Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq). Stir for 30 minutes at -78 °C.

  • Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 buffer solution.

  • Add methanol, followed by the slow, dropwise addition of 30% hydrogen peroxide at 0 °C to oxidize the boron species.

  • Stir for 1 hour at 0 °C.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification.

Data Presentation

The choice of Lewis acid can significantly impact the diastereoselectivity of the aldol reaction. The following table provides a summary of expected outcomes with different Lewis acids.

Lewis AcidPredominant Enolate GeometryExpected Major DiastereomerTypical Diastereomeric Ratio (syn:anti)
Bu₂BOTfZsyn>95:5
TiCl₄EantiVariable, often moderate to good
Sn(OTf)₂ZsynGood to excellent
MgBr₂ZsynModerate to good

Mechanism of Stereocontrol

The high diastereoselectivity observed in Evans aldol reactions is a consequence of a well-defined transition state. The following diagram illustrates the key interactions that favor the formation of the syn product.

Zimmerman_Traxler cluster_TS Zimmerman-Traxler Transition State TS_node  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" CELLPADDING="4"><TR><TDCOLSPAN="2" BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">Key FeaturesFONT>TD>TR><TR><TD>Chelating Metal (Boron)TD><TD>Organizes the transition state into a chair-like conformation.TD>TR><TR><TD>Z-EnolateTD><TD>Places the R¹ group in a pseudo-equatorial position, minimizing steric hindrance.TD>TR><TR><TD>Aldehyde ApproachTD><TD>The aldehyde approaches from the less hindered face of the enolate.TD>TR><TR><TD>Chiral AuxiliaryTD><TD>The methyl group on the oxazolidinone blocks one face of the enolate, directing the electrophilic attack of the aldehyde.TD>TR>TABLE>

Caption: Key factors influencing the Zimmerman-Traxler transition state.

By carefully controlling the reaction parameters and understanding the underlying mechanistic principles, researchers can effectively troubleshoot and achieve high levels of diastereoselectivity in their asymmetric syntheses using 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103, 2127-2129. [Link]

  • Zimmerman, H. E.; Traxler, M. D. J. Am. Chem. Soc. 1957, 79, 1920-1923. [Link]

  • Evans, D. A.; et al. J. Am. Chem. Soc. 2002, 124, 392-393. [Link]

  • Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. J. Org. Chem. 2001, 66, 894-902. [Link]

  • Pu, L.; Yu, H.-B. Chem. Rev. 2001, 101, 757-824. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic purification of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives. This document is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established scientific principles and field experience.

Understanding Your Molecule: Key Chromatographic Considerations

The successful purification of this compound class hinges on understanding its core chemical properties. The 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid structure contains three key features that dictate its chromatographic behavior:

  • The Carboxylic Acid Group (-COOH): This is an ionizable group. At pH values above its acid dissociation constant (pKa), it becomes a negatively charged carboxylate (-COO⁻). This ionization dramatically increases the molecule's polarity, leading to poor retention in reversed-phase chromatography and potential for severe peak tailing.[1][2] Controlling the mobile phase pH is the single most critical factor for achieving good chromatography.

  • The Oxazolidinone Core: This heterocyclic ring system is polar and contains hydrogen bond acceptors (the carbonyl and ether oxygens). This inherent polarity influences its interaction with both the stationary and mobile phases.

  • Chiral Centers: The oxazolidinone ring contains at least two stereocenters (at C4 and C5). This means that enantiomeric separation is often a primary goal, requiring specialized chiral stationary phases (CSPs) and methodologies.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting column for purifying my crude reaction mixture?

For general cleanup and purification of the diastereomeric mixture from non-polar byproducts, a standard Reversed-Phase (RP) C18 column is the most robust starting point.[5] These columns separate compounds primarily based on hydrophobicity. Your polar target molecule will elute relatively early, while greasier impurities will be retained longer.

Q2: How do I choose a mobile phase for a C18 column?

Start with a simple gradient of Acetonitrile (ACN) and water . Crucially, both solvents must contain an acidic modifier to suppress the ionization of the carboxylic acid. A typical starting point is:

  • Solvent A: 0.1% Formic Acid (or Acetic Acid) in Water

  • Solvent B: 0.1% Formic Acid (or Acetic Acid) in Acetonitrile

The acid modifier ensures the mobile phase pH is low (typically pH 2.5-3.5), keeping your analyte in its neutral, more retained form, which results in sharper, more symmetrical peaks.[1][6]

Q3: My compound has very low UV absorbance. How can I improve detection?

The oxazolidinone core lacks a strong chromophore. Therefore, detection can be challenging.

  • Low Wavelength UV: Set your UV detector to a low wavelength, such as 205-220 nm, where many organic molecules have some absorbance.

  • Mass Spectrometry (MS): If available, an LC-MS system is ideal. It provides excellent sensitivity and specificity without relying on a chromophore.[7]

  • Derivatization: For quantitative analysis requiring high sensitivity, you can derivatize the carboxylic acid with a fluorescent tag, although this adds complexity to the workflow.[8]

Q4: I need to separate the enantiomers/diastereomers. Where do I begin?

Enantiomeric separation requires a chiral stationary phase (CSP). For oxazolidinone derivatives, polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are highly effective and should be your first choice.[9][10] These separations are typically performed in "polar organic mode," using mobile phases like neat ethanol, isopropanol (IPA), or acetonitrile, sometimes with additives.[10]

In-Depth Troubleshooting Guides
Problem: Poor Peak Shape (Tailing)

Peak tailing is the most common issue when purifying acidic compounds. It compromises resolution and leads to inaccurate quantification.

Causality: Peak tailing for acidic analytes on silica-based columns is primarily caused by secondary ionic interactions. At mid-range pH, the carboxylic acid is partially or fully deprotonated (anionic), while residual silanol groups on the silica surface are also deprotonated (anionic). This charge repulsion can lead to complex interactions, but more commonly, interaction with basic sites on the silica or metal contamination causes tailing. Suppressing the analyte's ionization by lowering the pH is the most effective solution.[1][11][12]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Peak Tailing start Observe Tailing Peak check_ph Is Mobile Phase pH < 2 units below analyte pKa? start->check_ph add_acid Action: Add 0.1% Formic Acid or 0.05% TFA to mobile phase. check_ph->add_acid No check_column Is column old or known to have high silanol activity? check_ph->check_column Yes resolved Problem Solved add_acid->resolved new_column Action: Use a modern, high-purity, end-capped C18 column. check_column->new_column Yes check_overload Is the peak overloaded? (Shark-fin shape) check_column->check_overload No new_column->resolved reduce_load Action: Reduce sample concentration or injection volume. check_overload->reduce_load Yes system_issue Suspect extra-column volume (e.g., long tubing, bad connection). check_overload->system_issue No reduce_load->resolved

Caption: A decision tree for diagnosing and resolving peak tailing.

Problem: Poor or No Chiral Separation

Achieving enantiomeric resolution is a process of screening and optimization. A lack of separation indicates a mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.

Causality: Chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[13] The stability and difference in energy of these complexes dictate the degree of separation. The mobile phase plays a dual role: it transports the analyte and competes with it for interaction sites on the CSP. Changing the solvent can fundamentally alter these interactions and is a powerful tool for manipulating selectivity.[9][10]

Troubleshooting & Optimization Strategy:

  • Confirm you are using a Chiral Column: Standard columns like C18 will not separate enantiomers.

  • Select the Right Mobile Phase Mode: For polysaccharide CSPs, start with Polar Organic Mode .

  • Screen Solvents: This is the most critical step. Test the following mobile phases isocratically:

    • 100% Ethanol (EtOH)

    • 100% Isopropanol (IPA)

    • 100% Acetonitrile (ACN)

    • Often, ACN provides high enantioselectivity for oxazolidinone derivatives.[9][10]

  • Optimize with Additives: If you see partial separation, add a small amount of an acidic or basic modifier to the mobile phase. For your acidic compound, start by adding 0.1% acetic acid or formic acid to the alcohol-based mobile phase. This can sharpen peaks and sometimes improve selectivity.

  • Try a Different CSP: If one polysaccharide column (e.g., an amylose-based CSP) fails, try another class (e.g., a cellulose-based CSP). The subtle differences in their chiral grooves can lead to dramatically different results.[9][10]

Data Summary: Mobile Phase Selection

ModeStationary PhaseTypical Mobile PhasePurpose & Key Considerations
Reversed-Phase C18, C8, Phenyl-HexylWater/Acetonitrile or Water/Methanol Gradient + 0.1% Acid (Formic, Acetic)General purification, impurity profiling. pH control is essential.
Polar Organic Chiral (Polysaccharide)100% EtOH, IPA, or ACN. May include acidic/basic additives.Enantiomeric/Diastereomeric separation. Screen different alcohols and ACN.
Normal Phase Chiral (Polysaccharide), Silica, DiolHeptane/Ethanol or Heptane/IsopropanolAlternative for chiral separation, less common for this compound class. Good for less polar derivatives.
Problem: Shifting Retention Times

Inconsistent retention times make fraction collection difficult and invalidate quantitative data.

Causality: Retention time stability is directly linked to the consistency of the mobile phase and column environment. For ionizable compounds, the most common cause of drift is inadequately buffered or unbuffered mobile phase, where small changes in composition (e.g., CO₂ from the air dissolving) can alter the pH and thus the analyte's ionization state and retention.[2][14]

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure you are using a sufficient concentration of an acidic modifier (e.g., 0.1% formic acid). If retention is still drifting, consider using a formal buffer system like a phosphate or acetate buffer, ensuring the pH is set at least 2 units below the analyte's pKa.[1]

  • Ensure Column Equilibration: Before starting a run, flush the column with at least 10-15 column volumes of the initial mobile phase. This is especially important when switching from different solvent systems.

  • Verify Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention times to shift.

  • Check for Leaks: Inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and alter the flow rate, leading to unstable retention.[15]

Detailed Experimental Protocols
Protocol 1: Initial Method Development (Achiral Purification)

This protocol outlines a starting point for purifying 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid derivatives from a crude reaction mixture using reversed-phase HPLC.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    • Start with a shallow "scouting" gradient to find the approximate elution point.

    • 0-2 min: 5% B

    • 2-22 min: 5% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Analysis: Based on the scouting run, adjust the gradient to improve resolution around the target peak. For example, if your product elutes at 40% B, you can run a shallower gradient from 30% to 50% B over a longer period.

Protocol 2: Chiral Separation Screening Workflow

This protocol provides a systematic approach to finding a separation for the enantiomers of a purified derivative.

Caption: A systematic workflow for developing a chiral separation method.

  • Column Selection: Choose a primary screening column, for example, a Lux i-Amylose-1 or equivalent immobilized amylose-based CSP.

  • Initial Screening: Perform three separate isocratic runs on the same column using the mobile phases listed in the diagram above (EtOH, IPA, ACN). Use a flow rate of 0.5-1.0 mL/min.

  • Evaluation: Analyze the chromatograms. Look for any baseline separation or even just peak broadening that indicates a partial separation. The solvent that provides the best "hint" of a separation is your lead condition.

  • Optimization: If a separation is observed, you can fine-tune it by adjusting the flow rate (lower flow often increases resolution) or temperature.

  • Secondary Screening: If no separation is achieved on the first column, switch to a CSP with a different chiral selector, such as an immobilized cellulose-based column (e.g., Lux Cellulose-1), and repeat the mobile phase screen. The change in the selector's 3D structure can provide the necessary alternative interactions for separation.[10]

References
  • Gromek, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link]

  • Péter, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Application Note. Available at: [Link]

  • Rauf, A., et al. (2017). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Szabó, Z. I., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. Available at: [Link]

  • Tóth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem Compound Summary. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Available at: [Link]

  • Raynie, D. E. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Wasta, Z. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies. Available at: [Link]

  • Dolan, J. W. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Available at: [Link]

  • Espina-Benitez, M., et al. (2021). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. Journal of Chromatography A. Available at: [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Application Note. Available at: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Tanaka, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

Sources

Optimization

Technical Support Center: Stereocontrol in Aldol Reactions Using Chiral Auxiliaries

Welcome to the technical support center for stereocontrol in aldol reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to master the art of asymmetric aldol additions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereocontrol in aldol reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to master the art of asymmetric aldol additions through the use of chiral auxiliaries. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of stereoselectivity, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a chiral auxiliary in an aldol reaction?

A1: A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[1] In the context of an aldol reaction, the auxiliary imparts facial bias to the enolate, guiding the approach of the aldehyde from a less sterically hindered direction. This results in the formation of one diastereomer in preference to others.[1] After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[1]

Q2: How do I select the appropriate chiral auxiliary for my specific aldol reaction?

A2: The choice of auxiliary depends on several factors, primarily the desired stereochemical outcome (syn vs. anti aldol adducts) and the structure of your starting materials.

  • For syn-aldol products: Evans' oxazolidinone auxiliaries are the gold standard, particularly when using boron enolates, as they reliably produce syn adducts with high diastereoselectivity.[2]

  • For anti-aldol products: Different auxiliaries, such as those that favor the formation of an (E)-enolate, are necessary.[3] Alternatively, specific Lewis acids can be used with Evans auxiliaries to achieve anti selectivity.[4]

  • For acetate aldols: Standard Evans auxiliaries often provide poor selectivity in acetate aldol reactions.[3][5] In these cases, sulfur-based analogs like thiazolidinethiones have demonstrated high diastereoselectivity.[6]

Q3: What is the Zimmerman-Traxler model, and why is it crucial for understanding stereocontrol?

A3: The Zimmerman-Traxler model proposes a six-membered, chair-like transition state for metal-enolate based aldol reactions.[7][8] This model is fundamental to predicting the stereochemical outcome. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions in the chair transition state to minimize steric interactions. The geometry of the enolate ((Z) or (E)) directly influences whether the resulting aldol adduct is syn or anti.[9] Boron enolates are particularly well-behaved and reliably follow this model.[9]

Troubleshooting Guide

This section addresses common issues encountered during chiral auxiliary-mediated aldol reactions in a practical question-and-answer format.

Problem: Poor Diastereoselectivity (Low d.r.)

Q: My aldol reaction is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

A: Low diastereoselectivity can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Incomplete or Incorrect Enolate Formation:

  • The Cause: The stereoselectivity of the aldol reaction is critically dependent on the geometry of the enolate ((Z) vs. (E)). Incomplete or non-selective enolization will lead to a mixture of products. For Evans auxiliaries, the formation of the (Z)-enolate is crucial for high syn selectivity.[1][10]

  • The Solution:

    • Base and Lewis Acid: For Evans auxiliaries, "soft enolization" using a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard for generating the (Z)-enolate.[1] Using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also furnish the (Z)-enolate.[1]

    • Reaction Conditions: Ensure strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Water can quench the enolate and interfere with the Lewis acid. Perform the enolization at low temperatures (typically -78 °C) to ensure kinetic control.

2. Suboptimal Reaction Temperature:

  • The Cause: The energy difference between the diastereomeric transition states can be small. Higher reaction temperatures can provide enough thermal energy to overcome this barrier, leading to the formation of both diastereomers and thus a lower d.r.

  • The Solution: Maintain a low reaction temperature (e.g., -78 °C to -40 °C) throughout the addition of the aldehyde and the subsequent reaction time.

3. Inappropriate Lewis Acid:

  • The Cause: The choice of Lewis acid is critical for organizing the transition state. While boron triflates are excellent for achieving high syn selectivity with Evans auxiliaries, other Lewis acids like TiCl₄ or Sn(OTf)₂ can lead to different selectivities or even chelation control issues that erode the desired outcome.[11][12]

  • The Solution: If you are not using a boron-based Lewis acid, consider switching to Bu₂BOTf or 9-BBN-OTf for reliable syn selectivity with Evans auxiliaries.

4. Steric Mismatch:

  • The Cause: Extremely bulky aldehydes or enolates can lead to steric clashes in the Zimmerman-Traxler transition state, potentially favoring an alternative, less-ordered pathway.

  • The Solution: If possible, consider using a less sterically demanding substrate. Alternatively, a different chiral auxiliary with a different steric profile might be more suitable.

Problem: Low Reaction Yield

Q: I am observing high diastereoselectivity, but my overall yield is disappointingly low. What could be the issue?

A: Low yields in the face of good selectivity often point to issues with reaction conditions or substrate stability.

1. Incomplete Reaction:

  • The Cause: The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivation of the enolate or aldehyde.

  • The Solution:

    • Reaction Time and Temperature: Gradually warm the reaction from -78 °C to a slightly higher temperature (e.g., 0 °C or room temperature) and monitor the reaction progress by TLC or LC-MS.

    • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the aldehyde (1.1-1.2 equivalents) is often used.

2. Degradation of Starting Materials or Product:

  • The Cause: Aldehydes, particularly unbranched ones, can be prone to self-condensation or decomposition. The enolate is also a reactive species that can degrade over time.

  • The Solution:

    • Purity of Reagents: Use freshly distilled or purified aldehydes.

    • Anhydrous Conditions: Rigorously exclude water and oxygen from the reaction mixture.[13]

3. Difficult Work-up:

  • The Cause: The work-up procedure may be causing product loss. Boron complexes formed during the reaction can sometimes be difficult to break down.

  • The Solution: A standard work-up involves quenching with a pH 7 buffer and extracting the product. If emulsions form, consider using a different solvent system for extraction.

Problem: Epimerization of the Aldol Adduct

Q: I have successfully performed the aldol reaction, but I am observing epimerization at the α-carbon during work-up or purification. How can I prevent this?

A: Epimerization is a common problem, especially with base-sensitive α-protons.

  • The Cause: The proton α to the carbonyl in the aldol adduct is acidic and can be removed by base, leading to retro-aldol reaction or epimerization.

  • The Solution:

    • Mild Work-up: Avoid strongly basic or acidic conditions during the work-up. Use a buffered quench (e.g., phosphate buffer pH 7).

    • Purification: If using silica gel chromatography, which can be slightly acidic, consider neutralizing the silica gel with triethylamine before use. Alternatively, use a different stationary phase like alumina.

Problem: Difficulty in Auxiliary Cleavage

Q: I am struggling to remove the chiral auxiliary without affecting my desired product. What are the best practices for auxiliary cleavage?

A: The choice of cleavage method depends on the desired functional group and the stability of your molecule.

Desired ProductCleavage ReagentTypical ConditionsConsiderations
Carboxylic AcidLithium Hydroxide/Hydrogen Peroxide (LiOH/H₂O₂)THF/H₂O, 0 °CA very common and mild method.[14] Be aware that this reaction can evolve oxygen gas, which may pose a safety risk at scale.[14]
EsterSodium Alkoxide (e.g., NaOMe)Methanol, 0 °C to RTA straightforward method for obtaining methyl esters.
Primary AlcoholLithium Borohydride (LiBH₄)THF or Et₂O, 0 °CReduces the carbonyl to a primary alcohol.
AldehydeDiisobutylaluminium Hydride (DIBAL-H)Toluene or CH₂Cl₂, -78 °CA mild reducing agent that can stop at the aldehyde stage.

Key Considerations for Cleavage:

  • Temperature Control: Perform the cleavage at low temperatures to minimize the risk of side reactions and epimerization.[13]

  • Protecting Groups: Ensure that any protecting groups on your molecule are compatible with the chosen cleavage conditions.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the principles discussed, the following diagrams illustrate the key mechanistic model and a general experimental workflow.

Caption: Zimmerman-Traxler model for the reaction of a (Z)-boron enolate with an aldehyde, leading to the syn-aldol product.

Experimental_Workflow start Start: N-Acyl Chiral Auxiliary enolization 1. Enolization (e.g., Bu₂BOTf, DIPEA, -78°C) start->enolization aldehyde_add 2. Aldehyde Addition (Slowly at -78°C) enolization->aldehyde_add reaction 3. Reaction (-78°C to 0°C) aldehyde_add->reaction quench 4. Quench (e.g., pH 7 Buffer) reaction->quench workup 5. Aqueous Workup & Extraction quench->workup purification 6. Purification (Chromatography) workup->purification cleavage 7. Auxiliary Cleavage (e.g., LiOH/H₂O₂) purification->cleavage final_product Final Product cleavage->final_product

Sources

Troubleshooting

Technical Support Center: Optimized Workup Procedures for Reactions with 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Welcome to the technical support center for 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup of reactions involving this versatile chiral building block. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on the underlying chemical principles to empower you to make informed decisions in the laboratory.

Physicochemical Properties of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

A thorough understanding of the physicochemical properties of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is fundamental to designing effective workup and purification strategies.

PropertyValueSource
Molecular Formula C₅H₇NO₄[1][2]
Molecular Weight 145.11 g/mol [1][2]
Appearance White to off-white solidGeneral knowledge
XLogP3-AA -0.2[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Topological Polar Surface Area 75.6 Ų[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: How do I effectively separate my product from unreacted 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid after an amide coupling reaction?

Answer:

Separating your desired amide product from the unreacted starting carboxylic acid is a common challenge. The most effective method leverages the acidic nature of the starting material. An aqueous basic wash is the primary strategy.

Underlying Principle: The carboxylic acid moiety of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid will be deprotonated by a mild base to form a water-soluble carboxylate salt. Most neutral organic products, such as amides, will remain in the organic phase.

Step-by-Step Protocol: Basic Aqueous Extraction

  • Reaction Quenching: After your reaction is complete, quench with water or a suitable aqueous solution.

  • Solvent Selection: Ensure your product is dissolved in a water-immiscible organic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate.[3]

  • Initial Wash (Optional but Recommended): Perform a wash with deionized water to remove any highly water-soluble impurities.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃). Repeat this wash 2-3 times.

    • Expert Tip: NaHCO₃ is generally preferred as it is a weaker base and less likely to cause hydrolysis of sensitive functional groups in your product. Use Na₂CO₃ with caution, as it is a stronger base.

  • Phase Separation: Carefully separate the organic layer from the aqueous layer. The deprotonated starting material will be in the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during the basic wash, adding brine can help to break it. Alternatively, allowing the mixture to stand for an extended period or filtering the entire mixture through a pad of Celite® can be effective.

  • Product also extracts into the basic aqueous layer: This indicates your product may also have acidic functional groups. In this case, a pH-controlled extraction is necessary. You may need to carefully adjust the pH of the aqueous phase to a point where the starting material is deprotonated, but your product is not. Alternatively, purification by column chromatography will be necessary.

  • Incomplete removal of the starting acid: This can be due to insufficient mixing during the extraction or using too little of the basic solution. Ensure vigorous mixing and use an adequate volume of the basic wash. You can check the pH of the aqueous layer after extraction to ensure it is still basic.

FAQ 2: I am observing poor recovery of my desired product after the workup. What are the potential causes and solutions?

Answer:

Poor product recovery can be attributed to several factors, including the stability of the 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid moiety under the reaction or workup conditions, and the solubility of your product.

Causality and Solutions:

  • Hydrolysis of the Oxazolidinone Ring: The 2-oxo-1,3-oxazolidinone ring is a cyclic carbamate and is susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures.

    • Under Basic Conditions: Strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) can readily hydrolyze the oxazolidinone ring, particularly at pH values of 12-14.[3] This will lead to the formation of an amino alcohol, which may be difficult to separate from your product.

      • Solution: Avoid using strong bases during your workup. Stick to milder bases like NaHCO₃ or Na₂CO₃ for extractions. If your reaction requires a strong base, ensure it is neutralized carefully with a mild acid before proceeding with the workup.

    • Under Acidic Conditions: While generally more stable to acid than strong base, prolonged exposure to strong acids (e.g., concentrated HCl) at elevated temperatures can also lead to ring opening.

      • Solution: If an acidic wash is necessary (e.g., to remove a basic impurity), use a dilute acid (e.g., 1N HCl) and perform the wash at a low temperature (0-5 °C). Minimize the contact time between the organic layer and the acidic aqueous phase.

  • Product Solubility: Your product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: If you suspect your product has some water solubility, you can back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Visualizing the Workup Logic:

G cluster_workup General Workup Procedure cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Reaction Mixture quench Quench (e.g., with water) start->quench extract Extract with Water-Immiscible Solvent (e.g., DCM, EtOAc) quench->extract basic_wash Wash with mild base (e.g., sat. NaHCO3 soln) extract->basic_wash brine_wash Wash with Brine basic_wash->brine_wash emulsion Emulsion Formation basic_wash->emulsion Issue dry Dry over Na2SO4/MgSO4 brine_wash->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product poor_recovery Poor Recovery concentrate->poor_recovery Issue incomplete_removal Incomplete Acid Removal crude_product->incomplete_removal Issue add_brine Add Brine / Celite Filtration emulsion->add_brine check_stability Check pH and Temperature (Avoid strong acid/base) poor_recovery->check_stability repeat_wash Repeat Basic Wash incomplete_removal->repeat_wash

Caption: A workflow for the workup and troubleshooting of reactions involving 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.

FAQ 3: What is the best way to purify my product by column chromatography if it is contaminated with 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid?

Answer:

Flash column chromatography on silica gel is an effective method for purifying products contaminated with 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. The high polarity of the carboxylic acid allows for good separation from less polar products.

Recommended Protocol:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase Selection:

    • A common starting point is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).[3]

    • Ethyl acetate/hexanes or ethyl acetate/heptanes systems can also be effective.

  • TLC Analysis: Before running the column, develop a TLC method that shows good separation between your product and the starting material. The starting acid should have a low Rf value in less polar solvent systems.

  • Addressing Tailing: Carboxylic acids can sometimes "tail" or streak on silica gel due to strong interactions with the acidic silanol groups. To mitigate this:

    • Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase. This will keep the starting material protonated and reduce its interaction with the silica, leading to sharper peaks.

  • Column Loading:

    • Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel or Celite® and load it onto the column as a dry powder. This generally leads to better resolution than loading in a solution.

    • Wet Loading: If you must load your sample in a solution, dissolve it in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and that is a weak eluent in your system (e.g., DCM).

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring by TLC to isolate your purified product.

FAQ 4: Is there a risk of racemization at the C4 position during workup?

Answer:

The chiral center at the C4 position is adjacent to a carbonyl group, which can raise concerns about epimerization, especially under basic conditions.

Analysis of Risk:

  • Under Mildly Basic Conditions (e.g., NaHCO₃ wash): The risk of epimerization is generally low. The proton at C4 is not highly acidic, and the conditions of a typical aqueous wash are not harsh enough to cause significant racemization.

  • Under Strongly Basic Conditions (e.g., NaOH, LDA): The risk of epimerization increases significantly. Strong bases can deprotonate the C4 position, leading to a loss of stereochemical integrity.

  • During Amide Coupling: The activation of the carboxylic acid for amide coupling can sometimes lead to racemization. The use of appropriate coupling reagents and additives (e.g., HOBt, HOAt) can minimize this risk.

Recommendations for Maintaining Chiral Purity:

  • Avoid Strong Bases: Whenever possible, use mild bases for extractions and neutralizations.

  • Low Temperatures: If the use of a stronger base is unavoidable, perform the operation at low temperatures (e.g., 0 °C or below) to minimize the rate of epimerization.

  • Careful Selection of Coupling Reagents: When using 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid in peptide synthesis or other amide bond formations, choose coupling reagents and conditions known to suppress racemization.

References

  • CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents.
  • PubChem. 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Diastereoselectivity in Asymmetric Synthesis: A Deep Dive into Leading Chiral Auxiliaries

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The ability to selectively generate a single desired stereoisomer i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The ability to selectively generate a single desired stereoisomer is paramount, as the therapeutic efficacy and toxicological profile of a chiral molecule are intrinsically linked to its three-dimensional structure. Among the robust strategies to achieve this control, the use of chiral auxiliaries remains a powerful and reliable method.[1]

This guide provides an in-depth comparative analysis of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of their stereodirecting power, present supporting experimental data, and offer practical insights into their application. Our objective is to equip you with the knowledge to make informed decisions when selecting a chiral auxiliary for your specific synthetic challenge.

The Logic of Chiral Auxiliaries: A Temporary Stereochemical Guide

A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The inherent chirality of the auxiliary creates a diastereomeric relationship with the newly formed stereocenter, leading to a difference in the activation energies for the formation of the possible stereoisomers. After the desired stereocenter is set, the auxiliary is cleaved and can, in principle, be recovered and reused.[1] This three-step process—attachment, diastereoselective reaction, and cleavage—is a well-established workflow in asymmetric synthesis.[1]

G Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Separable_Diastereomers Separable Diastereomers Diastereoselective_Reaction->Separable_Diastereomers Cleavage Cleavage Separable_Diastereomers->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Evans' Oxazolidinone Auxiliaries: The Gold Standard in Asymmetric Aldol Reactions

Introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2][3] Their efficacy stems from a rigid heterocyclic scaffold that provides a well-defined steric environment, leading to predictable and high levels of diastereoselectivity.

Mechanism of Stereocontrol: The Power of Chelation

The high diastereoselectivity observed with Evans' auxiliaries is attributed to the formation of a rigid, chelated transition state. In the case of boron-mediated aldol reactions, the N-acyl oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base to form a Z-enolate.[2][4] This enolate then reacts with an aldehyde via a highly ordered, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model.[4]

The stereochemical outcome is dictated by several factors within this transition state:

  • Chelation: The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, locking the conformation.[4]

  • Dipole Minimization: The carbonyl dipoles of the acyl group and the oxazolidinone orient themselves in an anti-parallel fashion to minimize electrostatic repulsion.[2]

  • Steric Hindrance: The substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile (the aldehyde) to the opposite face.[4]

G cluster_0 Z-Enolate Formation and Chelation cluster_1 Zimmerman-Traxler Transition State cluster_2 Syn-Aldol Product Imide N-Acyl Oxazolidinone Base_Lewis Bu₂BOTf, i-Pr₂NEt Z_Enolate Chelated Z-Boron Enolate Imide->Z_Enolate 1. TS Chair-like Transition State (Aldehyde approaches from the less hindered face) Z_Enolate->TS 2. Aldehyde Product Diastereomerically Enriched syn-Aldol Adduct TS->Product 3.

Figure 2: Stereochemical model for the Evans asymmetric syn-aldol reaction.
Experimental Data: Alkylation and Aldol Reactions

The following table summarizes representative data for the diastereoselective alkylation and aldol reactions using Evans' oxazolidinone auxiliaries.

Reaction TypeSubstrateElectrophile/AldehydeDiastereomeric Ratio (d.r.)Reference
AlkylationN-Propionyl-(S)-4-benzyloxazolidinoneBenzyl bromide>99:1[3]
AlkylationN-Propionyl-(S)-4-isopropyloxazolidinoneMethyl iodide97:3[3]
AldolN-Propionyl-(S)-4-benzyloxazolidinoneIsobutyraldehyde>99:1[2]
AldolN-Butyryl-(S)-4-benzyloxazolidinoneBenzaldehyde98:2[2]
Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-(S)-4-benzyloxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Methanol, Hydrogen peroxide (30%), pH 7 buffer

Procedure:

  • Dissolve N-propionyl-(S)-4-benzyloxazolidinone (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

  • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv). Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by a pH 7 buffer and 30% hydrogen peroxide.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Cleavage of the Auxiliary

A key advantage of Evans' auxiliaries is the variety of methods available for their removal, providing access to a range of functional groups.[5]

  • Hydrolysis (LiOH/H₂O₂): Treatment with lithium hydroxide and hydrogen peroxide yields the carboxylic acid.[3]

  • Reductive Cleavage (LiBH₄): Reduction with lithium borohydride affords the primary alcohol.

  • Transesterification (MeOMgBr): Reaction with magnesium methoxide provides the methyl ester.

  • Conversion to Weinreb Amide: This allows for the synthesis of ketones upon reaction with organometallic reagents.[2]

Oppolzer's Sultams: Robust Auxiliaries for a Broad Range of Transformations

Developed by Wolfgang Oppolzer, camphor-derived sultams are another class of highly effective chiral auxiliaries. Their rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, Diels-Alder reactions, and conjugate additions.[1]

Mechanism of Stereocontrol: A Shift from Chelation to Stereoelectronics

For a long time, the stereochemical outcome of reactions involving Oppolzer's sultams was also rationalized by a chelation-controlled model, similar to Evans' auxiliaries. However, recent detailed mechanistic studies on the alkylation of Oppolzer enolates have challenged this view.[6] These studies suggest that the reaction proceeds through a non-chelated, solvent-separated ion pair. The stereoselectivity is not dictated by the camphor skeleton's steric bulk but rather by the stereoelectronic properties of the sultam ring itself, which guides the electrophile to the exo face.[6]

In the context of Diels-Alder reactions, the N-enoyl-camphorsultam acts as a chiral dienophile. Lewis acid activation of the dienophile is often employed to enhance reactivity and selectivity.[7] The camphor skeleton effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered side. The endo transition state is generally favored, leading to the observed stereochemistry in the cycloadduct.[7]

G cluster_0 Chiral Dienophile cluster_1 Lewis Acid Activation cluster_2 Endo Transition State cluster_3 Cycloadduct Dienophile N-Acryloyl Camphorsultam Activated_Dienophile Lewis Acid Coordinated Dienophile Dienophile->Activated_Dienophile 1. Lewis Acid TS Diene approaches from the less hindered face Activated_Dienophile->TS 2. Diene Product Diastereomerically Enriched Diels-Alder Adduct TS->Product 3.

Figure 3: Stereochemical model for the Oppolzer's sultam-mediated asymmetric Diels-Alder reaction.
Experimental Data: Diels-Alder and Aldol Reactions

The following table presents typical diastereoselectivities achieved with Oppolzer's sultam auxiliary.

Reaction TypeDiene/Enolate SourceDienophile/AldehydeDiastereomeric Ratio (d.r.)Reference
Diels-AlderCyclopentadieneN-Acryloyl-camphorsultam>98:2 (endo/exo)[8]
Diels-AlderIsopreneN-Crotonoyl-camphorsultam95:5[8]
AldolPropionyl-camphorsultamBenzaldehyde97:3 (syn/anti)[9]
AldolButyryl-camphorsultamIsobutyraldehyde>99:1 (syn/anti)[9]
Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • N-Acryloyl-(2R)-bornane-10,2-sultam

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve N-acryloyl-(2R)-bornane-10,2-sultam (1.0 equiv) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

  • Add Et₂AlCl (1.1 equiv) dropwise and stir the mixture for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Warm the mixture to room temperature and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the Diels-Alder adduct.

Cleavage of the Auxiliary

Oppolzer's sultam can be cleaved under various conditions to provide the desired products.

  • Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can yield the carboxylic acid. However, care must be taken as N-S bond cleavage can be a competing side reaction.[10]

  • Reductive Cleavage: Reagents like LiAlH₄ or LiBH₄ can be used to obtain the corresponding alcohol.

  • Transesterification: Using alkoxides, it is possible to form esters directly.

Myers' Pseudoephedrine Amides: A Practical and Highly Selective Auxiliary

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[1][11] Both enantiomers of pseudoephedrine are readily available and inexpensive.[1] This methodology is renowned for its operational simplicity and consistently high diastereoselectivities.

Mechanism of Stereocontrol: Chelation-Controlled Alkylation

The stereochemical outcome of the alkylation of pseudoephedrine amides is governed by a chelation-controlled transition state.[11] The pseudoephedrine amide is deprotonated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride.[1] This generates a Z-enolate that is internally chelated to the lithium cation, which is also coordinated to the oxygen of the auxiliary's hydroxyl group.[11] This rigid, bicyclic-like structure effectively blocks one face of the enolate. The electrophile then approaches from the less sterically hindered face, leading to the observed high diastereoselectivity.[11] The presence of lithium chloride is crucial as it breaks up LDA aggregates and prevents O-alkylation.[1]

G cluster_0 Enolate Formation cluster_1 Chelated Z-Enolate cluster_2 Alkylation Amide Pseudoephedrine Amide Chelate Internally Chelated Lithium Enolate Amide->Chelate 1. LDA, LiCl Product Diastereomerically Enriched Alkylated Product Chelate->Product 2. Electrophile (R-X)

Sources

Comparative

A Senior Application Scientist's Guide to 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid (CAS 1195-19-3) in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a synthesis. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a synthesis. This guide provides an in-depth performance evaluation of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1195-19-3), a notable member of the oxazolidinone class of chiral auxiliaries. We will objectively compare its performance with established alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.

Introduction to 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid and its Role in Asymmetric Synthesis

The subject of this guide, 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, is a derivative of the amino acid threonine. Its performance will be benchmarked against other widely used chiral auxiliaries, including other Evans' oxazolidinones and thiazolidinethiones, to provide a comprehensive comparative analysis.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a chiral auxiliary are paramount as they dictate its solubility, stability, and handling characteristics in various solvent systems. A comparison of key properties is presented in Table 1.

Property5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid (CAS 1195-19-3)(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone(S)-4-Benzyl-2-oxazolidinone
CAS Number 1195-19-317016-83-090719-32-7
Molecular Formula C₅H₇NO₄C₁₀H₁₁NO₂C₁₀H₁₁NO₂
Molecular Weight 145.11 g/mol 177.19 g/mol 177.19 g/mol
Appearance White to off-white solidWhite crystalline solidWhite to off-white crystalline solid
Melting Point (°C) Not explicitly found120-12386-88
Predicted logP -0.91.31.3

Table 1: Comparative Physicochemical Properties of Selected Chiral Auxiliaries.

Performance in Various Solvent Systems: Solubility and Stability

The choice of solvent is a critical parameter in any chemical reaction, influencing not only the solubility of reactants but also the reaction rate and stereochemical outcome.

Solubility Profile
Solvent ClassRepresentative SolventsExpected Solubility of CAS 1195-19-3Rationale
Polar Protic Water, Methanol, EthanolHighThe carboxylic acid and amide-like functionality can form hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of the molecule will allow for dipole-dipole interactions with these solvents.
Ethereal THF, Diethyl etherModerateThe oxazolidinone ring may have some affinity for ethereal solvents.
Halogenated Dichloromethane, ChloroformModerateA patent for the synthesis of related compounds mentions the use of these solvents for extraction, suggesting at least moderate solubility.[4]
Non-polar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.

Table 2: Predicted Solubility of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid in Common Laboratory Solvents.

Experimental Protocol for Solubility Determination:

To obtain quantitative solubility data, a standardized experimental protocol should be followed.

G cluster_0 Solubility Determination Workflow A 1. Prepare saturated solution: Add excess solid to a known volume of solvent. B 2. Equilibrate: Stir at a constant temperature for 24h. A->B C 3. Separate solid and liquid: Centrifuge or filter the solution. B->C D 4. Quantify solute: Analyze a known volume of the supernatant by a validated analytical method (e.g., HPLC-UV). C->D E 5. Calculate solubility: Determine the concentration of the solute in the saturated solution. D->E

Caption: Workflow for quantitative solubility determination.

Stability Considerations

The stability of the chiral auxiliary under reaction and workup conditions is crucial to prevent racemization or degradation. While specific stability studies for 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid are not extensively reported, oxazolidinones are generally stable under a range of conditions. However, strong nucleophiles or harsh acidic/basic conditions can lead to the cleavage of the auxiliary.

Comparative Performance in Asymmetric Synthesis

The true measure of a chiral auxiliary's utility lies in its ability to induce high levels of diastereoselectivity in key chemical transformations.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction where Evans' auxiliaries have demonstrated exceptional efficacy. The diastereoselectivity of these reactions is often influenced by the solvent and the nature of the base used to form the enolate.

While specific comparative data for 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is scarce, the general principles governing Evans' auxiliaries can be applied. The stereochemical outcome is dictated by the formation of a chelated Z-enolate, which then reacts with an electrophile from the less sterically hindered face.

G cluster_0 Asymmetric Alkylation Workflow A 1. Acylation: Attach the desired acyl group to the chiral auxiliary. B 2. Enolate Formation: Deprotonate with a suitable base (e.g., LDA, NaHMDS) in an aprotic solvent (e.g., THF). A->B C 3. Alkylation: React the enolate with an electrophile (R-X). B->C D 4. Auxiliary Cleavage: Remove the chiral auxiliary to yield the desired chiral product. C->D

Caption: General workflow for asymmetric alkylation using an oxazolidinone auxiliary.

Asymmetric Aldol Reactions

Asymmetric aldol reactions are another cornerstone of synthetic organic chemistry where Evans' auxiliaries excel. The diastereoselectivity is highly dependent on the Lewis acid used for enolization and the reaction solvent. Boron enolates, for instance, are known to provide high levels of syn-diastereoselectivity.[5]

A comparative study of different Evans' auxiliaries in the aldol reaction would typically involve reacting the corresponding N-acyl imide with an aldehyde in the presence of a Lewis acid and a tertiary amine base. The diastereomeric ratio of the products would then be determined by a suitable analytical technique like ¹H NMR or chiral HPLC.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for assessing the purity of the chiral auxiliary and for determining the diastereomeric excess of the reaction products.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is a powerful tool for the quantification and purity assessment of oxazolidinone derivatives. While a specific method for 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is not detailed in the literature, a general approach can be adapted from methods developed for similar compounds like linezolid.[6][7]

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). The exact ratio would need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the chiral auxiliary and for determining the diastereomeric ratio of the products of asymmetric reactions. The patent literature provides some characteristic ¹H NMR data for a similar compound, (4R,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid, in D₂O: δ 4.99 (m, 1H), 4.45 (dd, 1H), 1.25 (d, 3H).[4] This information can serve as a useful reference for the analysis of CAS 1195-19-3.

Conclusion and Future Outlook

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, as a member of the esteemed Evans' family of chiral auxiliaries, holds significant promise for applications in asymmetric synthesis. Its structural features suggest it is a valuable tool for the stereocontrolled synthesis of complex molecules.

However, a notable gap exists in the publicly available, quantitative data regarding its performance in various solvent systems and in direct comparison to other widely used auxiliaries. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to systematically evaluate its efficacy and expand its application in drug discovery and development. Future studies focusing on generating this critical data will be invaluable to the scientific community and will undoubtedly solidify the position of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid in the synthetic chemist's toolkit.

References

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Enantiomerically Pure α-Hydroxy Carboxylic Acids

Enantiomerically pure α-hydroxy carboxylic acids (AHAs) are indispensable chiral building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their prevalence in biological...

Author: BenchChem Technical Support Team. Date: February 2026

Enantiomerically pure α-hydroxy carboxylic acids (AHAs) are indispensable chiral building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their prevalence in biologically active molecules necessitates robust and efficient synthetic strategies that deliver high enantiopurity. This guide provides a comparative analysis of the principal synthetic routes to these valuable compounds, offering insights into the mechanistic underpinnings and practical considerations for researchers, scientists, and drug development professionals.

The Strategic Imperative for Enantiopure α-Hydroxy Carboxylic Acids

The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting undesirable side effects. Consequently, the ability to selectively synthesize one enantiomer of an α-hydroxy acid is of paramount importance. The choice of synthetic route is a critical decision in any multi-step synthesis, impacting not only the enantiomeric excess (ee) but also the overall yield, scalability, and economic viability of the process.

This guide will dissect and benchmark three major strategic approaches:

  • Asymmetric Chemical Synthesis: Creating the chiral center through the use of chiral catalysts, reagents, or auxiliaries.

  • Enzymatic and Chemoenzymatic Methods: Leveraging the inherent stereoselectivity of enzymes for kinetic resolution or asymmetric transformations.

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

Asymmetric Chemical Synthesis: Precision in Chiral Induction

Asymmetric chemical synthesis offers a powerful and versatile toolkit for the de novo creation of chiral α-hydroxy acids. These methods introduce chirality through the influence of a chiral entity during the reaction.

Catalytic Asymmetric Synthesis

The use of chiral catalysts is an elegant approach that allows for the generation of large quantities of enantiomerically enriched product from a small amount of a chiral catalyst.[1]

A. Asymmetric Reduction of α-Keto Esters:

One of the most direct routes to chiral α-hydroxy esters (precursors to the acids) is the asymmetric reduction of prochiral α-keto esters. This transformation is often accomplished using chiral metal complexes, particularly those based on ruthenium, rhodium, and iridium, with chiral phosphine ligands.

  • Mechanism: The chiral catalyst coordinates to the ketone, creating a chiral environment that directs the hydride delivery from a reducing agent (e.g., H₂, isopropanol) to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

  • Advantages: High enantioselectivities (often >99% ee) and catalytic nature of the process.

  • Considerations: The synthesis of chiral ligands can be complex and expensive. Catalyst screening is often necessary to identify the optimal conditions for a given substrate.

B. Sharpless Asymmetric Dihydroxylation:

The Sharpless asymmetric dihydroxylation is a powerful method for the synthesis of vicinal diols from alkenes with high enantioselectivity.[2][3] Subsequent oxidative cleavage of the diol can yield α-hydroxy acids.

  • Mechanism: This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand to direct the dihydroxylation to a specific face of the alkene.[3]

  • Advantages: High reliability and predictability for a wide range of alkenes. Commercially available "AD-mix" reagents simplify the experimental setup.[3]

  • Considerations: The use of the highly toxic and expensive osmium tetroxide, albeit in catalytic amounts, requires careful handling. The overall route involves more steps compared to the direct reduction of α-keto esters.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation.[4] After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

A common strategy involves the attachment of a chiral auxiliary to a glyoxylic acid derivative, followed by a diastereoselective nucleophilic addition to the aldehyde carbonyl.

  • Mechanism: The chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, creates a sterically hindered environment that forces the incoming nucleophile to attack from a specific face of the enolate.[4][5]

  • Advantages: High diastereoselectivities are often achievable, and the stereochemical outcome is generally predictable.

  • Considerations: This is a stoichiometric approach, requiring the synthesis and use of the chiral auxiliary in equimolar amounts. The attachment and removal of the auxiliary add extra steps to the overall synthesis.

Enzymatic and Chemoenzymatic Strategies: Harnessing Nature's Catalysts

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[6] Enzymes operate under mild conditions and can exhibit exquisite enantio-, regio-, and chemo-selectivity.

Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the two enantiomers.[7]

A. Enzymatic Kinetic Resolution of Racemic α-Hydroxy Esters:

Lipases are commonly employed for the kinetic resolution of racemic α-hydroxy esters via enantioselective acylation or hydrolysis.

  • Mechanism: In a typical acylation, a lipase will selectively acylate one enantiomer of the alcohol, leaving the other unreacted. The resulting acylated and unacylated esters can then be separated.

  • Advantages: A wide variety of commercially available and inexpensive lipases can be screened. The reactions are typically performed under mild conditions.

  • Considerations: The maximum theoretical yield for the desired enantiomer is 50%. Efficient separation of the product and the remaining starting material is required.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.[8]

  • Mechanism: This process typically involves a dual catalytic system: an enzyme for the selective transformation and a racemization catalyst (often a metal complex) to continuously interconvert the enantiomers of the starting material.[9]

  • Advantages: Overcomes the 50% yield limitation of traditional kinetic resolution.[9]

  • Considerations: Requires the compatibility of the enzyme and the racemization catalyst, which can be challenging to achieve.

Asymmetric Bioreduction of α-Keto Acids/Esters

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that can reduce ketones to alcohols with high enantioselectivity.[10][11]

  • Mechanism: KREDs utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group. The enzyme's chiral active site dictates the facial selectivity of the reduction.

  • Advantages: Extremely high enantioselectivities (often >99.5% ee) can be achieved. The reactions are performed in aqueous media under mild conditions. A wide range of commercially available KREDs allows for the synthesis of both (R)- and (S)-α-hydroxy acids.

  • Considerations: Requires a cofactor regeneration system to be economically viable on a large scale.

Chiral Pool Synthesis: Nature's Head Start

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids and carbohydrates. These can serve as versatile starting materials for the synthesis of other chiral molecules.

For example, enantiomerically pure α-amino acids can be converted to the corresponding α-hydroxy acids via diazotization with sodium nitrite in an acidic aqueous solution.

  • Mechanism: The primary amine of the amino acid is converted to a diazonium salt, which is then displaced by a hydroxyl group from the water solvent, typically with retention of configuration.

  • Advantages: The starting materials are readily available and enantiomerically pure.

  • Considerations: The scope of this method is limited to the available chiral pool of amino acids. The reaction conditions for diazotization can sometimes lead to side reactions.

Comparative Analysis of Synthetic Routes

Method Typical ee (%) Theoretical Max. Yield (%) Key Advantages Key Disadvantages
Catalytic Asymmetric Reduction >95100Catalytic, high ee, direct route.Requires expensive ligands/catalysts, potential for heavy metal contamination.
Sharpless Asymmetric Dihydroxylation >90100Reliable, predictable, broad scope.[2]Multi-step process, uses toxic OsO₄.
Chiral Auxiliary >95 (de)100High stereoselectivity, predictable outcome.[5]Stoichiometric use of auxiliary, additional protection/deprotection steps.
Enzymatic Kinetic Resolution >9950Mild conditions, readily available enzymes.Limited to 50% yield, requires separation of products.
Dynamic Kinetic Resolution >99100High yield and high ee.[8]Requires compatible dual-catalyst system.
Asymmetric Bioreduction (KREDs) >99.5100Extremely high ee, green process.[11]Requires cofactor regeneration.
Chiral Pool (from Amino Acids) >99~70-90Readily available starting materials.Limited to the structures of natural amino acids.

Experimental Protocols

Representative Protocol for Asymmetric Bioreduction of an α-Keto Ester

This protocol describes the asymmetric reduction of ethyl benzoylformate to ethyl (R)-mandelate using a commercially available ketoreductase.

Materials:

  • Ethyl benzoylformate

  • Ketoreductase (KRED)

  • NADP⁺ (or NAD⁺)

  • Isopropanol (IPA)

  • Potassium phosphate buffer (pH 7.0)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • Add NADP⁺ to a final concentration of 1 mM.

  • Add the KRED enzyme to the recommended loading.

  • Add ethyl benzoylformate to a final concentration of 50 mM.

  • Add isopropanol (5-10% v/v) as the co-substrate for cofactor regeneration.

  • Stir the reaction mixture at a constant temperature (typically 25-30 °C) and monitor the progress of the reaction by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Representative Protocol for Chiral Auxiliary-Mediated Alkylation

This protocol outlines the diastereoselective alkylation of a glyoxylate-derived oxazolidinone, a key step in the synthesis of α-hydroxy acids.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Ethyl glyoxylate

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Alkyl halide (e.g., benzyl bromide)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the chiral oxazolidinone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Add TiCl₄ dropwise, followed by the dropwise addition of DIPEA.

  • Stir the mixture for 30 minutes to form the titanium enolate.

  • Add the alkyl halide and allow the reaction to proceed at -78 °C, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

  • The alkylated product can be purified by column chromatography.

  • Subsequent hydrolysis of the oxazolidinone auxiliary yields the enantiomerically enriched α-hydroxy acid.

Visualization of Synthetic Workflows

Decision-Making Workflow for Route Selection

Caption: A decision tree for selecting a synthetic route.

General Workflow for Chemoenzymatic Dynamic Kinetic Resolution

DKR_Workflow Chemoenzymatic DKR Workflow cluster_racemization Racemization Cycle cluster_resolution Kinetic Resolution S (S)-Substrate R (R)-Substrate S->R Racemization Catalyst R->S Racemization Catalyst R_res (R)-Substrate P (S)-Product Enantiopure R_res->P Enzyme (e.g., Lipase)

Caption: Chemoenzymatic Dynamic Kinetic Resolution workflow.

Conclusion and Future Outlook

The synthesis of enantiomerically pure α-hydroxy carboxylic acids is a mature field with a diverse array of reliable methods. The choice of the optimal route depends on a careful consideration of factors such as the desired level of enantiopurity, the scale of the synthesis, cost considerations, and the specific structure of the target molecule.

For achieving the highest levels of enantiopurity, asymmetric bioreduction using ketoreductases stands out as a premier choice, particularly for its environmental credentials. Catalytic asymmetric synthesis remains a powerful and versatile approach, especially in academic and early-stage drug discovery settings. Chiral auxiliary-based methods, while less atom-economical, offer a high degree of predictability and are valuable for the synthesis of complex molecules.

The future of this field will likely see continued advancements in the development of novel and more efficient catalysts, both chemical and biological. The expansion of the enzyme toolbox through protein engineering and the discovery of new biocatalysts will undoubtedly broaden the scope of accessible α-hydroxy acid structures. Furthermore, the integration of these methods into continuous flow processes holds the promise of more efficient, safer, and scalable manufacturing of these vital chiral building blocks.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, oxazolidinone derivatives are a significant c...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, oxazolidinone derivatives are a significant class of compounds, often investigated for their potential as antibacterial agents. This guide provides essential, immediate safety and logistical information for handling 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. As your Senior Application Scientist, my objective is to provide a comprehensive, field-proven protocol that ensures both your safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Structural Analogs and Potential Hazards:

  • Carboxylic Acids: Generally, carboxylic acids are corrosive and can cause irritation to the skin, eyes, and respiratory tract.[1] The acidity of this compound necessitates careful handling to prevent chemical burns.

  • Oxazolidinones: This class of compounds can have varying toxicological profiles. For instance, GHS data for the related compound 2-Oxo-1,3-oxazolidine-4-carboxylic acid indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Another analog, 2-Oxoimidazolidine-4-carboxylic acid, is also known to cause eye, skin, and respiratory tract irritation.[3]

Based on this analysis, it is prudent to treat 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[4]

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC5H7NO4PubChem[5]
Molecular Weight145.11 g/mol PubChem[5]
Hydrogen Bond Donor Count2PubChem[5]
Hydrogen Bond Acceptor Count4PubChem[5]

These properties suggest that the compound is relatively small and has the potential for hydrogen bonding, which may influence its solubility and biological interactions.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling potentially hazardous chemicals. The following PPE is mandatory when working with 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.[6][7]

  • Eye Protection: Chemical splash goggles are required at all times.[1][7] Standard safety glasses do not provide adequate protection against splashes.

  • Hand Protection: Wear compatible, chemical-resistant gloves.[8] Nitrile or neoprene gloves are generally a good choice for handling organic acids.[6] It is highly recommended to use double gloves, especially when handling the pure compound or concentrated solutions.[9] Gloves should be inspected before use and changed immediately if contaminated or damaged.[9]

  • Body Protection: A laboratory coat is essential. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[1]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) should be worn.[6][7]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and steps outline the recommended procedure for handling 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Gather Gather Materials in Fume Hood Prep->Gather 1. Suit Up Weigh Weigh Compound Dissolve Dissolve/React Weigh->Dissolve 2. Controlled Addition Decontaminate Decontaminate Glassware Waste Dispose of Waste Decontaminate->Waste 3. Segregate Waste Doff Doff PPE Waste->Doff 4. Final Steps

Sources

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